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1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide Documentation Hub

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  • Product: 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide
  • CAS: 685828-03-9

Core Science & Biosynthesis

Foundational

The Piperidine-4-Carbohydrazide Scaffold: Structure-Activity Relationships and Multi-Target Therapeutic Applications

Executive Summary The piperidine-4-carbohydrazide scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry and agrochemical development. Characterized by a basic piperidine ring coupled wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-4-carbohydrazide scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry and agrochemical development. Characterized by a basic piperidine ring coupled with a rigid, hydrogen-bond-rich carbohydrazide linker, this core structure offers exceptional modularity. By systematically modifying the N-substituents of the piperidine ring and the terminal carbohydrazide moiety, researchers have successfully developed potent inhibitors targeting diverse enzymatic systems, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in oncology[1], cholinesterases (AChE/BChE) in neurodegeneration[2], and succinate dehydrogenase (SDH) in fungal pathogens[3][4].

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of piperidine-4-carbohydrazide derivatives, detailing the mechanistic causality behind specific functionalizations, and outlining self-validating experimental protocols for evaluating their biological efficacy.

Chemical Anatomy and Mechanistic Rationale

The pharmacological versatility of the piperidine-4-carbohydrazide core stems from two distinct structural features:

  • The Piperidine Ring: The secondary or tertiary amine is typically protonated at physiological pH. This cationic center is critical for electrostatic and cation-

    
     interactions within target binding pockets (e.g., the catalytic anionic site of AChE)[5][6]. Furthermore, the saturated aliphatic ring provides a flexible, hydrophobic core that enhances aqueous solubility and overall pharmacokinetic profiles compared to fully aromatic equivalents[1].
    
  • The Carbohydrazide Linker (-CO-NH-NH-): This moiety exhibits partial double-bond character due to amide resonance, enforcing a rigid, planar geometry. It acts as a bidirectional hydrogen-bonding hub, capable of acting as both a donor and an acceptor. This is essential for anchoring the molecule to the hinge regions of kinases or the active site residues of metabolic enzymes[1][4].

Synthesis_Workflow Start Ethyl Isonipecotate (Starting Material) Step1 N-Sulfonylation (Sulfonyl Chloride) Start->Step1 Step2 Hydrazinolysis (Hydrazine Hydrate) Step1->Step2 Step3 Condensation (Aldehydes/Ketones) Step2->Step3 Final Target Scaffold (Active Inhibitor) Step3->Final

Fig 2. General synthetic workflow for functionalized piperidine-4-carbohydrazides.

Therapeutic Domain 1: Oncology (VEGFR-2 Kinase Inhibition)

SAR Insights

Vascular endothelial growth factor (VEGF) is a primary driver of tumor angiogenesis. Recent structural designs have hybridized the piperidine-4-carbohydrazide core with an oxindole moiety to competitively inhibit the ATP-binding pocket of VEGFR-2[1].

  • Oxindole Moiety: Mimics the binding mode of classic kinase inhibitors like Sorafenib, occupying the adenine-binding pocket.

  • Carbohydrazide Linker: Forms critical, stabilizing hydrogen bonds with the hinge region residue Cys919 and the DFG motif residue Asp1046, locking the kinase in an inactive "DFG-out" conformation[1].

  • Piperidine N-Substitution: Alkyl or benzyl substitutions on the piperidine nitrogen project into the solvent-accessible region, improving the compound's lipophilic efficiency and cellular permeability without disrupting core binding.

Table 1: Quantitative SAR Data for VEGFR-2 Inhibitors[1]

Compound / StandardTarget Cell LineCytotoxicity IC₅₀ (µM)VEGFR-2 IC₅₀ (nM)Key Structural Feature
Compound 12e MCF-7 (Breast)8.0045.9Piperidine-oxindole hybrid
Compound 6n MDA-MB-4680.6028.77 (HUVEC)N-benzyl substituted piperidine
Sorafenib (Control) VariousN/A48.6Standard Kinase Inhibitor
Experimental Protocol: Self-Validating VEGFR-2 ADP-Glo Kinase Assay

To accurately evaluate VEGFR-2 inhibition, the ADP-Glo™ Kinase Assay is preferred over standard FRET assays. Causality: Many highly conjugated oxindole derivatives exhibit intrinsic fluorescence that confounds FRET readouts. ADP-Glo measures luminescent ATP depletion, completely bypassing fluorometric interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). Dilute recombinant human VEGFR-2 enzyme and Poly(Glu,Tyr) 4:1 substrate.

  • Compound Plating: In a 384-well white plate, add 1 µL of test compounds (serial dilutions in DMSO). Include Sorafenib as a positive control, and DMSO-only wells for baseline activity.

  • Enzyme-Substrate Addition: Add 2 µL of VEGFR-2 enzyme solution to all wells except the "No Enzyme" control (add buffer instead). Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at 25°C.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Data Validation: Read luminescence. Calculate the Z'-factor using the formula:

    
    . Trustworthiness Check: The assay is only deemed valid if Z' > 0.5, ensuring the signal window is robust enough to distinguish true inhibition from assay noise.
    

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Activates Signaling MAPK / PI3K Signaling VEGFR2->Signaling Phosphorylation Inhibitor Piperidine-4-carbohydrazide (Oxindole Hybrid) Inhibitor->VEGFR2 Competitive Inhibition (H-bonds: Cys919, Asp1046) Angiogenesis Tumor Angiogenesis Signaling->Angiogenesis Promotes

Fig 1. Mechanism of VEGFR-2 inhibition by piperidine-4-carbohydrazide derivatives.

Therapeutic Domain 2: Neurodegeneration (Cholinesterase Inhibition)

SAR Insights

In the context of Alzheimer's Disease (AD), N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives act as dual inhibitors of AChE and BChE[2].

  • Dual-Site Binding: The narrow, 20 Å deep active site gorge of AChE requires molecules that can span from the peripheral anionic site (PAS) at the rim to the catalytic anionic site (CAS) at the base. The piperidine ring anchors at the CAS via cation-

    
     interactions with Trp86, while the extended carbohydrazide-sulfonyl tail interacts with the PAS[2][5][6].
    
  • Electronic Effects: The introduction of electron-withdrawing groups (EWGs) such as halogens or nitro groups on the terminal phenyl ring significantly enhances AChE inhibitory activity by increasing the electrophilicity of the sulfonyl group, strengthening dipole-dipole interactions within the gorge[5][6].

Experimental Protocol: Modified Ellman’s Assay

Causality: Ellman's method relies on the reaction of thiocholine (the hydrolysis product of acetylthiocholine) with DTNB to form a yellow 5-thio-2-nitrobenzoate anion. Because highly functionalized piperidine derivatives may absorb light near the 412 nm detection wavelength, a modified protocol with strict background subtraction is mandatory.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Setup: Prepare 3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 15 mM acetylthiocholine iodide (ATCI) in deionized water.

  • Assay Assembly: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme (0.2 U/mL), and 20 µL of the test compound (various concentrations).

  • Self-Validation (Blanking): Crucially, prepare "Compound Blanks" containing buffer, DTNB, and the test compound (without enzyme) to subtract intrinsic compound absorbance. Include Donepezil as a positive control.

  • Incubation & Initiation: Incubate the plate at 25°C for 15 minutes. Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI.

  • Kinetic Measurement: Measure absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader. Calculate the initial velocity (

    
    ) from the linear portion of the curve to determine the IC₅₀.
    

Therapeutic Domain 3: Agrochemicals (SDH Inhibition)

SAR Insights

Beyond human therapeutics, piperidine-4-carbohydrazide derivatives bearing a quinazolinyl moiety have demonstrated profound efficacy as agricultural fungicides, specifically targeting succinate dehydrogenase (SDH) in pathogens like Rhizoctonia solani[3][4].

  • Ubiquinone Pocket Targeting: The quinazoline moiety is highly lipophilic and perfectly maps to the ubiquinone-binding pocket of SDH.

  • Non-Covalent Anchoring: Molecular docking confirms that the carbohydrazide linker forms essential hydrogen bonds with SER39, ARG43, and GLY46, effectively blocking electron transfer from succinate to ubiquinone[3][4].

Table 2: Antifungal Efficacy against R. solani[3][4]

Compound / StandardIn Vitro EC₅₀ (µg/mL)SDH Inhibition IC₅₀ (µM)In Vivo Curative Efficiency
Compound A13 0.836.0776.9% (at 200 µg/mL)
Compound A41 0.88N/AN/A
Chlorothalonil 1.64N/AStandard Fungicide
Boscalid 0.96N/AStandard SDHI

Conclusion

The piperidine-4-carbohydrazide scaffold represents a masterclass in modular drug design. By leveraging the basicity and flexibility of the piperidine ring alongside the rigid, hydrogen-bonding capacity of the carbohydrazide linker, researchers can rationally tune the molecule to target diverse biological systems. Whether designing ATP-competitive kinase inhibitors for oncology, gorge-spanning dual inhibitors for neurodegeneration, or ubiquinone-competitive agrochemicals, this scaffold provides a reliable, synthetically accessible foundation for future discovery.

References

  • Eldehna, W. M., et al. "Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors." Bioorganic Chemistry, 2024.[Link]

  • Khalid, H., & Rehman, A. U. "Synthesis, biological evaluation, and molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives." Turkish Journal of Chemistry, 2014.[Link]

  • Yang, Y., et al. "Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety." Journal of Agricultural and Food Chemistry, 2024.[Link]

  • RSC Publishing. "Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase." RSC Advances, 2022.[Link]

Sources

Exploratory

The Role of the Carbohydrazide Moiety in Heterocyclic Synthesis: A Technical Guide for Drug Discovery

Executive Summary The carbohydrazide moiety (–NH–NH–CO–NH–NH–) and its mono-hydrazide derivatives represent a versatile class of bis-nucleophilic building blocks in synthetic organic chemistry[1]. Their unique structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbohydrazide moiety (–NH–NH–CO–NH–NH–) and its mono-hydrazide derivatives represent a versatile class of bis-nucleophilic building blocks in synthetic organic chemistry[1]. Their unique structural geometry and electronic properties make them indispensable for the construction of five- and six-membered heterocyclic scaffolds, including pyrazoles, 1,3,4-oxadiazoles, thiadiazoles, and triazines[2]. Beyond their role as synthetic intermediates, carbohydrazides act as privileged pharmacophores in drug design, actively participating in hydrogen bonding with biological targets to impart significant antimicrobial, antiviral, and antiproliferative properties[3][4].

This whitepaper provides an in-depth mechanistic analysis of carbohydrazide-driven ring annulation, a self-validating experimental protocol for microwave-assisted synthesis, and a quantitative review of their pharmacological efficacy.

Mechanistic Principles of Carbohydrazide-Driven Ring Annulation

The synthetic utility of the carbohydrazide moiety stems from the differential nucleophilicity of its nitrogen atoms. The terminal primary amines (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) are highly nucleophilic and readily attack electrophilic centers, such as the carbonyl carbons of aromatic aldehydes, isatins, or dicarbonyl compounds[5][6]. This initial condensation forms a Schiff base (hydrazone) intermediate.

Subsequent cyclization is dictated by the reaction conditions and the nature of the electrophile. For instance, treatment of the Schiff base with a dehydrating agent like acetic anhydride drives cyclodehydration, converting the acyclic hydrazone into a rigid 1,3,4-oxadiazole ring[7]. The causality of this transformation relies on the tautomerization of the amide carbonyl into its enol form, which facilitates an intramolecular nucleophilic attack by the oxygen onto the azomethine carbon, followed by the elimination of water.

G N1 Carbohydrazide Precursor (Nucleophilic -NH2) N3 Acid-Catalyzed Condensation (Ethanol, cat. H2SO4) N1->N3 N2 Aromatic Aldehyde (Electrophilic C=O) N2->N3 N4 Schiff Base Intermediate (N'-benzylidene carbohydrazide) N3->N4 - H2O N5 Microwave Cyclodehydration (Acetic Anhydride, 300-450W) N4->N5 N6 1,3,4-Oxadiazole Derivative (Bioactive Heterocycle) N5->N6 Ring Annulation

Mechanistic pathway of carbohydrazide-mediated ring annulation into 1,3,4-oxadiazole derivatives.

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

To demonstrate the practical application of carbohydrazide chemistry, the following protocol outlines the microwave-assisted synthesis of thiazole-anchored 1,3,4-oxadiazole derivatives. This methodology is prioritized over conventional thermal reflux due to its superior thermodynamic control, higher yields, and mitigation of thermal degradation[7].

Step 1: Schiff Base Formation (Condensation)
  • Action: Combine equimolar amounts (0.01 mol) of a carbohydrazide derivative (e.g., 2-(4-chlorophenyl)-4-methylthiazole-5-carbohydrazide) and an aromatic aldehyde in absolute ethanol. Add 3 drops of concentrated ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    . Reflux or apply microwave irradiation until completion.
    
  • Causality: Utilizing strict equimolar stoichiometry prevents undesirable bis-condensation at both terminal amines. The catalytic

    
     protonates the aldehyde's carbonyl oxygen, significantly enhancing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by the terminal 
    
    
    
    of the carbohydrazide.
  • Validation Checkpoint: Isolate the precipitate. In FT-IR spectroscopy, the disappearance of the primary amine doublet (~3300–3400 cm⁻¹) and the appearance of a strong azomethine (C=N) stretching band (~1509–1610 cm⁻¹) confirm hydrazone formation[5]. Furthermore,

    
     NMR must reveal a distinct singlet for the N=CH proton in the 
    
    
    
    7.81–7.93 ppm region, proving successful condensation[8].
Step 2: Cyclodehydration (Ring Annulation)
  • Action: Suspend the isolated benzylidene carbohydrazide intermediate in excess acetic anhydride. Subject the mixture to microwave irradiation (300–450 W) for 2–5 minutes[7].

  • Causality: Acetic anhydride serves a dual mechanistic purpose: it acts as a dehydrating agent and facilitates cyclization by acetylating the intermediate, driving the thermodynamic formation of the 1,3,4-oxadiazole ring[7]. Microwave irradiation ensures homogeneous dielectric heating, accelerating the intramolecular cyclization while preventing the formation of tarry byproducts common in prolonged thermal reflux[7].

  • Validation Checkpoint: Pour the mixture into crushed ice to precipitate the final product. FT-IR analysis will show the disappearance of the N-H stretch and the appearance of strong C-O-C stretching bands (~1050–1250 cm⁻¹), validating complete ring closure.

Pharmacological Implications & Quantitative Efficacy

The incorporation of the carbohydrazide moiety into heterocyclic systems drastically alters their lipophilicity, metabolic stability, and target-binding affinity. For example, extending lipophilic chains on pyridine-carbohydrazides enhances intracellular penetration, leading to potent devouring effects against multidrug-resistant (MDR) Candida strains[6]. Similarly, functionalizing indazole-3-carbohydrazides yields dual EGFR/VEGFR-2 kinase inhibitors with profound antiproliferative activity[8].

Table 1: Quantitative Efficacy of Carbohydrazide-Derived Heterocycles
Scaffold BaseSubstituent / ModificationTarget Disease ModelEfficacy MetricCitation
Pyridine-4-carbohydrazide Lipophilic chain substitutionCandida spp. (MDR strains)MIC = 16–24 µg/mL[6]
5-Ethylsulfonyl-indazole-3-carbohydrazide 4-methoxyphenyl substitutionCancer cell lines (EGFR/VEGFR-2)GI

= 42 nM
[8]
Pyridine carbohydrazide Methoxy group substitutionSARS-CoV-2 / Cancer modelsIC

= 11.03 ± 1.05 µM
[9]
Pyrazine-2-carbohydrazide Aromatic aldehyde condensationGram-positive bacteriaMIC = 180–230 µg/mL[10]

Conclusion

The carbohydrazide moiety is a cornerstone of modern heterocyclic synthesis and drug discovery. By understanding the mechanistic nuances of its nucleophilic centers and leveraging advanced synthetic techniques like microwave-assisted cyclodehydration, researchers can efficiently construct diverse, biologically active scaffolds. The self-validating protocols and structure-activity relationships outlined in this guide provide a robust framework for the continued development of carbohydrazide-derived therapeutics.

References

  • Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of New Thiazole Anchored N'-Benzylidene Carbohydrazide and 1,3,4-Oxadiazole Derivatives Connect Journals URL:[Link]

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Semantic Scholar URL:[Link]

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of new pyridine carbohydrazide derivatives ResearchGate URL:[Link]

  • Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents Journal of Young Pharmacists URL:[Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest MDPI URL:[Link]

Sources

Foundational

The Strategic Alchemy of Pyrimidine-Piperidine Hybrids in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract The strategic fusion of distinct pharmacophoric entities into a single molecular sc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The strategic fusion of distinct pharmacophoric entities into a single molecular scaffold represents a paradigm of innovation in contemporary drug discovery. This guide delves into the medicinal chemistry of pyrimidine-piperidine hybrids, a class of compounds that has garnered significant attention for its therapeutic potential across a spectrum of diseases. By uniting the structural attributes of the pyrimidine ring, a cornerstone of nucleic acids and numerous pharmaceuticals, with the versatile piperidine motif, a prevalent feature in many biologically active molecules, researchers have unlocked a wealth of chemical diversity and pharmacological activity. This document provides a comprehensive exploration of the design rationale, synthetic strategies, and diverse biological applications of these hybrid molecules. We will dissect their mechanisms of action, particularly in oncology, and provide detailed experimental protocols and structure-activity relationship (SAR) analyses to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Rationale for Hybridization

The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of DNA and RNA bases such as cytosine, thymine, and uracil.[1] Its derivatives are mainstays in chemotherapy, with compounds like 5-fluorouracil being in clinical use for decades.[2] The piperidine ring, a saturated heterocycle, is another "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs, contributing to desirable pharmacokinetic properties and providing a three-dimensional framework for precise interactions with biological targets.[3]

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or additive biological effect.[4] The rationale behind creating pyrimidine-piperidine hybrids is to:

  • Enhance Biological Activity: Combine the pharmacological profiles of both moieties to achieve greater potency and efficacy. The pyrimidine can act as a "warhead," interacting with specific targets, while the piperidine can modulate solubility, cell permeability, and binding to accessory pockets.

  • Overcome Drug Resistance: By potentially acting on multiple targets or through different mechanisms, hybrid molecules can be effective against resistant strains or cell lines.[5]

  • Improve Pharmacokinetic Properties: The piperidine moiety can be modified to fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles, leading to more drug-like candidates.

This guide will explore the tangible outcomes of this strategy, showcasing how pyrimidine-piperidine hybrids have emerged as potent agents in various therapeutic areas.

Synthetic Strategies: Building the Hybrid Core

The construction of pyrimidine-piperidine hybrids can be achieved through a variety of synthetic routes. The choice of strategy often depends on the desired substitution pattern and the overall complexity of the target molecule.

The Biginelli Reaction: A Classic Approach to the Pyrimidine Core

The Biginelli reaction, a one-pot, three-component condensation, remains a cornerstone for the synthesis of dihydropyrimidinones, which can be further elaborated to form the pyrimidine core.[6][7]

Experimental Protocol: Iron(III) Chloride Catalyzed Biginelli Reaction [2]

  • Materials: 5-Aryl-2-furaldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea (1.5 eq), Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%), Ethanol.

  • Procedure:

    • To a round-bottom flask, add the 5-aryl-2-furaldehyde, ethyl acetoacetate, urea, and FeCl₃·6H₂O in ethanol.

    • Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water and a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.[2]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_aldehyde Aldehyde reaction One-Pot Condensation (e.g., with Acid Catalyst) start_aldehyde->reaction start_ketoester β-Ketoester start_ketoester->reaction start_urea Urea/Thiourea start_urea->reaction product Dihydropyrimidinone reaction->product

Caption: General workflow of the Biginelli reaction.

Construction of Substituted Pyrimidine-Piperidine Scaffolds

A common strategy involves the synthesis of a functionalized pyrimidine, often a chloropyrimidine, followed by nucleophilic substitution with a desired piperidine derivative.

Experimental Protocol: Synthesis of a 4-substituted-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine [8]

This protocol describes a multi-step synthesis, which is a common approach for generating diverse libraries of pyrimidine-piperidine/piperazine hybrids.

  • Step 1: Synthesis of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol.

    • A mixture of (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (chalcone) and thiourea in 1,4-dioxane with a catalytic amount of acetic acid is refluxed for 24 hours. The product is isolated by precipitation in ice-cold water.

  • Step 2: Synthesis of 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine.

    • The pyrimidine-2-thiol from Step 1 is dissolved in dimethylformamide (DMF), and potassium carbonate and methyl iodide are added. The mixture is stirred for 4 hours, followed by dilution with cold water and neutralization to precipitate the product.[8]

  • Step 3: Synthesis of 4-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine.

    • The 2-(methylsulfanyl)pyrimidine from Step 2 and N-phenylpiperazine are refluxed in dry ethanol for 12 hours in the presence of a catalytic amount of potassium hydroxide. The final product is isolated by pouring the reaction mixture into crushed ice.[8]

G start Chalcone + Thiourea step1 Cyclization (e.g., in Dioxane/Acetic Acid) start->step1 intermediate1 Pyrimidine-2-thiol step1->intermediate1 step2 S-Methylation (e.g., MeI, K2CO3 in DMF) intermediate1->step2 intermediate2 2-(Methylsulfanyl)pyrimidine step2->intermediate2 step3 Nucleophilic Substitution (Piperidine/Piperazine, KOH in Ethanol) intermediate2->step3 product Pyrimidine-Piperidine/Piperazine Hybrid step3->product

Caption: A multi-step synthetic workflow for pyrimidine-piperidine hybrids.

Biological Activities and Therapeutic Applications

The versatility of the pyrimidine-piperidine scaffold has led to the discovery of compounds with a wide array of biological activities.

Anticancer Activity: A Primary Focus

A significant portion of research on pyrimidine-piperidine hybrids has been dedicated to their potential as anticancer agents.[9][10] These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of protein kinases.

3.1.1. Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] Pyrimidine-based compounds are excellent scaffolds for kinase inhibitors as they can mimic the purine ring of ATP and form key hydrogen bonds in the kinase hinge region.[10]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway plays a vital role in cell proliferation and survival.[12] Fused pyrimidine systems, including those with piperidine moieties, have been developed as potent EGFR inhibitors.[6] These compounds can overcome resistance to first-generation EGFR inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrimidine-Piperidine Hybrid Inhibitor Inhibitor->Dimerization

Caption: Simplified EGFR signaling pathway and the point of inhibition.

  • PI3K/Akt/mTOR Pathway Inhibitors: This pathway is another critical regulator of cell growth and survival, and its aberrant activation is common in cancer.[13] Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PI3K and mTOR.[13]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Protein Synthesis mTOR->Cell_Growth Inhibitor Pyrimidine-Piperidine Hybrid Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibition point.

3.1.2. Other Anticancer Mechanisms

Beyond kinase inhibition, pyrimidine-piperidine hybrids have demonstrated other anticancer activities, including:

  • Tubulin Polymerization Inhibition: Some derivatives act as colchicine site-binding agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[14]

  • Induction of Apoptosis: Many of these hybrids have been shown to induce programmed cell death in cancer cells through various signaling pathways.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based) [11]

This protocol provides a general framework for assessing the inhibitory activity of pyrimidine-piperidine hybrids against a target kinase.

  • Materials: Purified kinase, peptide substrate, ATP, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), test compounds in DMSO, and a luminescence-based ATP detection kit.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer, the kinase, the substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction and add the ATP detection reagent according to the manufacturer's protocol. This reagent generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[11]

Experimental Protocol: Cell Proliferation (MTT) Assay [9]

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds in DMSO, MTT solution, and a solubilization buffer.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[9]

Anti-inflammatory Activity

Pyrimidine-piperidine hybrids have also shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16] By inhibiting COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation.[16]

Antiviral Activity

The structural features of pyrimidine-piperidine hybrids make them attractive candidates for the development of antiviral drugs. Derivatives have been identified with activity against various viruses, including influenza virus and coronaviruses.[17][18][19] The mechanism of action can vary, with some compounds interfering with viral entry or replication.[18]

Central Nervous System (CNS) Activity

The ability of the piperidine moiety to cross the blood-brain barrier has led to the exploration of pyrimidine-piperidine hybrids for CNS disorders.[20] Compounds have been designed to target various receptors in the CNS, including serotonin and adenosine receptors, showing potential as antidepressants, anxiolytics, and for the treatment of neurodegenerative diseases.[20]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. SAR studies on pyrimidine-piperidine hybrids have revealed several key insights.

Modification Site General Observation Example Target Reference
Pyrimidine C2-Position Substitution with small, flexible amine-containing groups often enhances activity.Kinases[21]
Pyrimidine C4-Position Aromatic or heteroaromatic amines are often crucial for hinge-binding interactions.Kinases[18]
Pyrimidine C5-Position Modification at this position can improve selectivity by interacting with the gatekeeper residue.Kinases[21]
Piperidine Substitution The nature and position of substituents on the piperidine ring can modulate potency and pharmacokinetic properties.NAPE-PLD[7]
Linker between Pyrimidine and Piperidine The type of linker (e.g., amine, ether) can significantly impact activity.Influenza Virus[17][18]

Key SAR Insights for Kinase Inhibitors:

  • 2,4-Disubstitution: A common feature of potent kinase inhibitors is a 2,4-disubstituted pyrimidine core. An anilino group or a similar aromatic moiety at the C4 position often engages in crucial hydrogen bonding with the kinase hinge region.[18]

  • Gatekeeper Interaction: Modifications at the C5 position of the pyrimidine can influence selectivity by interacting with the "gatekeeper" residue in the ATP-binding pocket.[21]

  • Solubilizing Groups: The addition of solubilizing groups to the piperidine moiety can improve the overall drug-like properties of the hybrid.

Conclusion and Future Perspectives

The hybridization of pyrimidine and piperidine scaffolds has proven to be a highly effective strategy in medicinal chemistry, yielding a diverse range of biologically active compounds. The modular nature of their synthesis allows for extensive chemical exploration and optimization of their pharmacological profiles. While significant progress has been made, particularly in the development of anticancer agents, the full therapeutic potential of this compound class is yet to be realized.

Future research should focus on:

  • Exploring New Therapeutic Areas: A more in-depth investigation of their potential in treating infectious diseases, inflammatory conditions, and CNS disorders is warranted.

  • Rational Design and Computational Modeling: The use of computational tools can aid in the design of more potent and selective inhibitors, as well as predict their ADMET properties.

  • Target Deconvolution: For compounds with promising phenotypic effects, identifying their specific molecular targets will be crucial for further development.

  • In Vivo Studies: More extensive in vivo evaluation of lead compounds is necessary to translate the promising in vitro results into clinical candidates.

The continued exploration of pyrimidine-piperidine hybrids holds great promise for the discovery of novel and effective therapies for a wide range of human diseases. This guide provides a solid foundation for researchers to build upon in this exciting and rapidly evolving field.

References

  • Kappe, C. O. (2000). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Molecules, 5(1), 4-23.
  • ResearchGate. (n.d.). PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... Retrieved from [Link]

  • van der Wel, T., Mock, E. D., & van der Stelt, M. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(5), 2638–2655.
  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link]

  • Rath, S., & Sahoo, S. K. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo.
  • Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022.
  • Abdelshaheed, M. M., El-Messery, S. M., & El-Kerdawy, A. M. (2022). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 1-11.
  • Deb, M. L., & Bhuyan, P. J. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of Chemical Sciences, 122(6), 843-847.
  • Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060.
  • Request PDF. (n.d.). Novel pyrimidine-pyridine hybrids: Synthesis, cyclooxygenase inhibition, anti-inflammatory activity and ulcerogenic liability. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified graphical presentation of the PI3K/Akt/mTOR signaling pathway and tumor suppressor phosphatase and tensin homolog (PTEN) actions. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]

  • Alam, M. S., & Lee, D. U. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Bioorganic & Medicinal Chemistry, 48, 116411.
  • ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[22]. Growth factor binding... Retrieved from [Link]

  • Tzani, A., Detsi, A., & Koukoulitsa, C. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(6), 1279.
  • MDPI. (2021). PI3K/AKT/mTOR Signaling Pathway. Retrieved from [Link]

  • Kadyrova, E. L., Zarubaev, V. V., & Osolodkin, D. I. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceutical Chemistry Journal, 59(3), 1-8.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • de la Fuente, A., Garaigorta, U., Gastaminza, P., & Dardonville, C. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 304, 118475.
  • Wee, P., & Wang, Z. (2017).
  • Majeed, J., & Shaharyar, M. (2022). Recent Advances in the Development of Pyrimidine-based CNS Agents. Mini-Reviews in Medicinal Chemistry, 22(19), 2369-2386.
  • Sayed, S. M., & Abdel-Aziz, M. (2024). Anti-inflammatory Activity and Computational Biology Study of Indole/Pyrimidine Hybrids. Current Organic Chemistry, 28(1), 1-11.
  • Vanda, D., Jorda, R., & Kryštof, V. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules, 30(13), 4897.
  • Al-Ghorbani, M., & Ranganatha, V. L. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.
  • Egorova, K. S., & Ananikov, V. P. (2023).
  • Siddesh, M. B., & Padmashali, B. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 331–337.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947–11961.
  • Chen, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11082–11096.

Sources

Exploratory

Deciphering the Kinome: A Comprehensive Guide to Pharmacophore Modeling of Pyrimidine-Based Kinase Inhibitors

Executive Summary The pyrimidine scaffold is a privileged structural motif in modern oncology and immunology, primarily due to its ability to mimic the adenine ring of adenosine triphosphate (ATP). This biomimicry allows...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged structural motif in modern oncology and immunology, primarily due to its ability to mimic the adenine ring of adenosine triphosphate (ATP). This biomimicry allows pyrimidine derivatives to act as highly potent, ATP-competitive kinase inhibitors. As the pharmaceutical industry shifts from high-throughput screening (HTS) to rational structure- and ligand-based drug design, pharmacophore modeling coupled with 3D-QSAR (Quantitative Structure-Activity Relationship) has emerged as an indispensable computational engine.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers and drug development professionals through the causality, self-validating protocols, and quantitative benchmarks of pharmacophore modeling for pyrimidine-based kinase inhibitors.

Mechanistic Causality: Why Pharmacophore Modeling?

While molecular docking relies on high-resolution crystal structures—which can sometimes introduce induced-fit artifacts or fail to capture the dynamic nature of the kinase active site—ligand-based pharmacophore modeling extracts the essential steric and electronic features directly from known active compounds.

By mapping Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic centers (HY), and Ring Aromatic (RA) features, we define the exact 3D spatial geometry required for target engagement. This approach is highly effective for pyrimidine derivatives, where the core heterocycle anchors to the kinase hinge region, while functional group substitutions dictate selectivity against targets like EGFR, JAK3, BCR-ABL, and PI3K.

Experimental Protocols: A Self-Validating Workflow

A robust computational protocol must be a self-validating system. Every step must logically justify the next, ensuring that the final model predicts biological activity rather than merely memorizing structural noise.

Phase 1: Dataset Curation & Activity Stratification
  • Protocol: Assemble a dataset of pyrimidine derivatives with known IC

    
     or K
    
    
    
    values against the target kinase. Convert these values to pIC
    
    
    (-log IC
    
    
    ) to ensure a linear relationship with free energy of binding.
  • Causality: A model is only as predictive as its training data. The dataset must span at least 3 to 4 logarithmic units of activity. This variance forces the algorithm to distinguish between the critical pharmacophoric features that drive high affinity (signal) and the structural scaffolds present in inactive compounds (noise).

Phase 2: Conformational Sampling & Alignment
  • Protocol: Utilize molecular mechanics (e.g., OPLS force fields) to generate a conformational ensemble for each ligand. Apply an energy window of 10-20 kcal/mol above the global minimum.

  • Causality: Molecules are highly dynamic entities. Generating low-energy conformers ensures that the extracted pharmacophore maps to biologically accessible states rather than high-energy, artificial geometries.

Phase 3: Pharmacophore Feature Extraction
  • Protocol: Identify common spatial arrangements of chemical features (HBA, HBD, HY, RA) among the most active compounds. Generate multiple hypotheses (e.g., AARR, ADHRR) and score them based on vector alignment and volume overlap.

  • Causality: This step translates chemical structures into a universal mathematical language of binding interactions, allowing the model to screen novel, non-obvious chemotypes that share the same interaction profile.

Phase 4: 3D-QSAR Model Generation via PLS Regression
  • Protocol: Superimpose the dataset onto the best pharmacophore hypothesis. Calculate steric and electrostatic fields on a 3D grid. Use Partial Least Squares (PLS) regression to correlate these fields with pIC

    
     values.
    
  • Causality: 3D grid data is highly dimensional and collinear. PLS regression reduces these dimensions into latent variables, preventing the model from overfitting to redundant spatial data.

Phase 5: Internal & External Validation (The Self-Validating Loop)
  • Protocol: Perform Leave-One-Out Cross-Validation (LOO-CV) to calculate the internal robustness (

    
    ). Subsequently, predict the activity of an external test set (compounds never seen by the model) to calculate predictive power (
    
    
    
    ).
  • Causality: A high training

    
     only proves the model can memorize data. A 
    
    
    
    and an external
    
    
    are mathematically required to validate that the pharmacophore hypothesis is genuinely predictive and ready for virtual screening.

G A Phase 1: Dataset Curation (Active & Inactive Ligands) B Phase 2: Conformational Search (Energy Minimization) A->B C Phase 3: Feature Extraction (HBA, HBD, HY, RA) B->C D Phase 4: 3D-QSAR Modeling (PLS Regression) C->D E Phase 5: Model Validation (LOO-CV, External Test Set) D->E F Application: Virtual Screening & Molecular Docking E->F

Fig 1: Self-validating computational workflow for pharmacophore modeling and virtual screening.

Key Pharmacophoric Features of Pyrimidine-Based Inhibitors

The versatility of the pyrimidine ring allows it to be functionalized to target various kinases. The table below summarizes validated pharmacophore models from authoritative studies, highlighting the specific features required for distinct kinase targets.

Quantitative Summary of Pyrimidine-Based Pharmacophore Models
Target KinaseInhibitor ScaffoldKey Pharmacophore FeaturesTraining

Test

Reference
BCR-ABL Phenylaminopyrimidines1 Hydrophobic, 2 HBD, 4 Aromatic Rings0.8860.768[1]
JAK3 2,4-disubstituted pyrimidines1 HBA, 2 HBD, 1 Hydrophobic, 1 Aromatic Ring>0.900>0.850[2]
PI3K p110α Pyrido-furo-pyrimidines3 HBA, 1 Hydrophobic, 1 Aromatic Ring0.9500.880[3]
ALK2 Pyrazolo-pyrimidines1 HBA, 3 Aromatic Rings0.9710.684[4]
Target-Specific Case Studies
  • BCR-ABL: To reveal novel insights into the inhibition of BCR-ABL tyrosine kinase (the primary driver of Chronic Myeloid Leukemia), a robust seven-point pharmacophore model was developed for phenylaminopyrimidine-based derivatives, yielding a highly predictive 3D-QSAR model with a correlation coefficient of 0.886 (1)[1].

  • JAK3: 2,4-disubstituted pyrimidines targeting Janus Kinase 3 rely on a precise five-feature pharmacophore (one H-bond acceptor, two H-bond donors, one hydrophobic, and one aromatic ring). This model implies that hydrophobic character is strictly required for optimal JAK3 inhibitory activity (2)[2].

  • PI3K p110α: In the context of the PI3K/Akt pathway, a five-point pharmacophore model successfully guided the optimization of pyrido-furo-pyrimidine derivatives, achieving an excellent predictive correlation (

    
     = 0.88) (3)[3].
    
  • ALK2 & EGFR: For ALK2 kinase, pyrazolo-pyrimidine derivatives were modeled using an ARRR hypothesis, achieving an

    
     of 0.9711 (4)[4]. Furthermore, the rational design of EGF-R tyrosine kinase inhibitors has heavily utilized pharmacophore models to optimize 4-(phenylamino)pyrazolo[3,4-d]pyrimidines, achieving IC
    
    
    
    values below 10 nM (5)[5].

Signaling Pathways & Target Interaction

The ultimate goal of designing these pharmacophores is to halt aberrant cellular signaling. By perfectly mapping the ATP-binding cleft of the target kinase, pyrimidine inhibitors competitively block phosphorylation events, thereby shutting down downstream effector cascades (such as the PI3K/AKT/mTOR pathway) that drive tumor proliferation.

Pathway Inhibitor Pyrimidine-Based Inhibitor Kinase Target Kinase (e.g., EGFR / JAK3) Inhibitor->Kinase ATP-competitive inhibition Downstream1 Downstream Effector 1 (e.g., PI3K / STAT) Kinase->Downstream1 Downstream2 Downstream Effector 2 (e.g., AKT / mTOR) Downstream1->Downstream2 Response Tumor Cell Proliferation Downstream2->Response

Fig 2: Pyrimidine inhibitors block kinase signaling pathways, preventing tumor proliferation.

Conclusion

Pharmacophore modeling of pyrimidine-based kinase inhibitors represents a paradigm of rational drug design. By enforcing rigorous, self-validating computational workflows—from conformational sampling to PLS regression—researchers can reliably translate abstract 3D spatial features into potent, highly selective clinical candidates.

References

  • Title: BCR-ABL tyrosine kinase inhibitor pharmacophore model derived from a series of phenylaminopyrimidine-based (PAP)
  • Title: Pharmacophore modeling and 3D-QSAR studies of 2,4-disubstituted pyrimidine derivatives as Janus kinase 3 inhibitors Source: World Scientific Publishing / Journal of Theoretical and Computational Chemistry URL
  • Title: Pharmacophore modeling and 3D-QSAR analysis of phosphoinositide 3-kinase p110alpha inhibitors Source: PubMed URL
  • Title: Discovery of novel ALK2 inhibitors of pyrazolo-pyrimidines: A computational study Source: Taylor & Francis URL
  • Title: Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Acylhydrazones via Coupling of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide with Aldehydes

Executive Summary & Scientific Rationale The synthesis of acylhydrazones through the condensation of carbohydrazides with aldehydes is a cornerstone reaction in medicinal chemistry, fragment-based drug design, and dynami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of acylhydrazones through the condensation of carbohydrazides with aldehydes is a cornerstone reaction in medicinal chemistry, fragment-based drug design, and dynamic covalent chemistry. Specifically, utilizing 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide as the nucleophilic coupling partner introduces a privileged pyrimidine-piperidine pharmacophore into the resulting molecule. This structural motif is highly valued for its metabolic stability, tunable lipophilicity, and frequent appearance in CNS-active agents and kinase inhibitors.

This application note provides a comprehensive, self-validating methodology for the efficient coupling of this specific carbohydrazide with diverse aromatic and aliphatic aldehydes, ensuring high yields and stereochemical integrity.

Mechanistic Causality & Reagent Selection

The formation of an acylhydrazone is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. Success depends heavily on the precise modulation of the reaction environment.

  • The Catalyst (Glacial Acetic Acid): The reaction requires a delicate pH balance (optimal pH 4.0–5.5). Glacial acetic acid is the universal catalyst of choice because it selectively protonates the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity[1]. Crucially, it is not strong enough to fully protonate the terminal

    
    -amine of the carbohydrazide. If a stronger acid (like HCl) were used, the nucleophile would be converted into an unreactive ammonium salt, halting the reaction[2].
    
  • The Solvent System (Ethanol or Methanol): Absolute ethanol is the preferred solvent. The causality here is driven by thermodynamics and Le Chatelier's principle. While both the carbohydrazide and the aldehyde are soluble in boiling ethanol, the resulting rigid acylhydrazone typically exhibits poor solubility in cold alcohol[2]. By cooling the reaction mixture, the product spontaneously precipitates out of solution, shifting the equilibrium entirely toward product formation[3].

  • Tautomerism and Stereochemistry: Acylhydrazones exist in a dynamic equilibrium of keto-enol tautomers and E/Z geometric isomers. In neutral to weakly acidic environments (maintained by the acetic acid), the keto form predominates[2]. Furthermore, restricted rotation around the amide C-N bond often results in syn/anti periplanar conformers, which can be observed during NMR characterization[4].

Mechanism N1 Aldehyde Carbonyl N2 Protonated Intermediate N1->N2 + AcOH (pH 4-5) N3 Hemiaminal Formation N2->N3 + Hydrazide Nucleophilic Attack N4 Acylhydrazone Product N3->N4 - H2O Dehydration

Caption: Acid-catalyzed mechanistic pathway of acylhydrazone formation.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for coupling piperidine-4-carbohydrazide derivatives with standard aromatic aldehydes, highlighting the causality behind solvent and catalyst selection.

Solvent SystemCatalystTemp (°C)TimeTypical YieldMechanistic Observation
Ethanol (Absolute) Glacial AcOH (0.1 eq) 78 (Reflux) 2–4 h 85–95% Optimal; product precipitates upon cooling to 0°C.
MethanolGlacial AcOH (0.1 eq)65 (Reflux)3–5 h80–90%Good alternative; lower boiling point extends reaction time.
Water / EtOH (1:1)Glacial AcOH (0.2 eq)802–4 h70–85%Useful for highly polar aldehydes; requires extended cooling[1].
DCM / DMFNone2524 h<40%Sluggish reaction; incomplete conversion without acid catalysis.

Experimental Workflow

Workflow Step1 1. Dissolution Hydrazide + EtOH Step2 2. Reagent Addition Aldehyde + Glacial AcOH Step1->Step2 Step3 3. Reflux (78°C) 2-4 Hours under N2 Step2->Step3 Step4 4. Cooling & Precipitation 0°C Ice Bath Step3->Step4 TLC Confirmation Step5 5. Vacuum Filtration Wash with cold EtOH Step4->Step5 Crystallization

Caption: Experimental workflow for the synthesis and isolation of acylhydrazones.

Detailed Self-Validating Protocol

This protocol is designed for a 1.0 mmol scale synthesis. Scale-up should maintain the specified molarity to ensure proper precipitation kinetics.

Step 1: Reagent Preparation & Dissolution

  • Weigh 1.0 mmol of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide and transfer it to an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 10 mL of absolute ethanol.

  • Validation Checkpoint: Stir at room temperature. The suspension may not fully clear immediately. Apply gentle heating (40°C); the mixture should become a homogeneous clear solution, confirming the structural integrity and purity of the hydrazide.

Step 2: Activation and Coupling

  • Add 1.05 mmol of the desired aldehyde (a slight excess ensures complete consumption of the more valuable hydrazide).

  • Add 2 drops (~0.1 mmol) of glacial acetic acid[1].

  • Attach a reflux condenser and flush the system with Nitrogen gas to prevent oxidative side reactions.

Step 3: Reflux and Kinetic Monitoring

  • Heat the reaction mixture to reflux (78°C) using an oil bath or heating mantle[2].

  • Stir vigorously for 2 to 4 hours.

  • Validation Checkpoint: At the 2-hour mark, perform Thin Layer Chromatography (TLC) using a 5% Methanol in Dichloromethane (DCM) eluent system. Visualize under UV light (254 nm) or with a ninhydrin stain. The reaction is complete when the baseline spot corresponding to the starting carbohydrazide is completely consumed.

Step 4: Precipitation and Isolation

  • Once complete, remove the flask from the heat source and allow it to cool ambiently to room temperature.

  • Transfer the flask to an ice-water bath (0°C) and stir gently for 30 minutes[3].

  • Validation Checkpoint: A dense, microcrystalline precipitate should form. If the solution remains clear, scratch the inside of the flask with a glass rod or add cold distilled water dropwise (up to 2 mL) to induce nucleation.

Step 5: Filtration and Washing

  • Collect the precipitated N-acylhydrazone via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove any unreacted aldehyde and residual acetic acid[1].

  • Dry the product in vacuo at 40°C for 12 hours to afford the pure compound.

Analytical Characterization Guidelines

To verify the success of the coupling, perform the following analytical checks:

  • 
    H NMR (DMSO-
    
    
    
    ):
    The defining markers of a successful acylhydrazone synthesis are the appearance of the azomethine proton (–N=CH –) typically resonating between 8.0 and 8.6 ppm , and the highly deshielded amide proton (–CONH –) appearing as a singlet >11.0 ppm [1][5]. Note: Due to restricted rotation and E/Z isomerism, you may observe two sets of these signals in varying ratios[4].
  • FT-IR: Look for the disappearance of the primary amine doublet (approx. 3300-3400 cm

    
    ) from the starting hydrazide, and the appearance of a strong imine (C=N) stretch around 1580–1620 cm
    
    
    
    alongside the amide carbonyl (C=O) stretch at 1650–1680 cm
    
    
    [5].

References

  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC Source: nih.gov URL:1

  • Hydrazones: 1.3 Source: ictp.it URL:2

  • SCIENZE BIOTECNOLOGICHE, BIOCOMPUTAZIONALI, FARMACEUTICHE E FARMACOLOGICHE - AMS Dottorato Source: unibo.it URL:3

  • Formation of Value-Added Cyclic Carbonates by Coupling of Epoxides and CO2 by Ruthenium Pincer Hydrazone Complexes under Atmospheric Pressure | Energy & Fuels - ACS Publications Source: acs.org URL:5

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - ResearchGate Source: researchgate.net URL:4

Sources

Application

Synthesis of 1,2,4-triazoles starting from carbohydrazide precursors

Application Note: Advanced Methodologies for the Synthesis of 1,2,4-Triazoles from Carbohydrazide Precursors Executive Summary & Rationale The 1,2,4-triazole scaffold is a privileged structure in modern drug discovery, r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Synthesis of 1,2,4-Triazoles from Carbohydrazide Precursors

Executive Summary & Rationale

The 1,2,4-triazole scaffold is a privileged structure in modern drug discovery, renowned for its robust metabolic stability, strong hydrogen-bonding capabilities, and diverse pharmacological profile—exhibiting potent antifungal, antiviral, and antihypertensive activities[1]. For synthetic chemists and drug development professionals, accessing this heterocycle efficiently is a critical bottleneck.

Carbohydrazides (and their acyl hydrazide analogs) serve as highly versatile dinucleophilic precursors. By leveraging their adjacent nitrogen atoms, chemists can drive dehydrative cyclizations or nucleophilic additions to construct the 1,2,4-triazole core with high regioselectivity. This guide details three distinct, field-proven methodologies—thermal condensation, base-catalyzed cyclization, and coupling-agent-mediated synthesis—while explicitly outlining the mechanistic causality behind each experimental choice to ensure reproducible, high-yield outcomes.

Mechanistic Pathways & Workflow

The transformation of a carbohydrazide into a 1,2,4-triazole fundamentally requires the insertion of a carbon atom (or carbon-equivalent) between the terminal nitrogen and the carbonyl oxygen/nitrogen, followed by an intramolecular ring closure. The choice of pathway dictates the functionalization of the resulting triazole ring.

Workflow Precursor Carbohydrazide Precursor Path1 Pellizzari Condensation (+ Amide, 150°C) Precursor->Path1 Thermal Dehydration Path2 Base-Catalyzed Cyclization (+ CS2 / KOH) Precursor->Path2 Nucleophilic Addition Path3 Peptide Coupling (+ Carboxylic Acid, EDC/HOBt) Precursor->Path3 Chemical Activation Prod1 3,5-Disubstituted 1,2,4-Triazole Path1->Prod1 -H2O, -NH3 Prod2 1,2,4-Triazole-3-thiol Derivatives Path2->Prod2 Ring Closure Prod3 Functionalized 1,2,4-Triazoles Path3->Prod3 Mild Condensation

Figure 1: Divergent synthetic pathways from carbohydrazides to 1,2,4-triazole scaffolds.

Experimental Protocols & Causality

Protocol A: High-Temperature Pellizzari Condensation

Objective: Synthesize symmetrically or asymmetrically substituted 3,5-diphenyl-1,2,4-triazoles via thermal dehydration[2]. Procedure:

  • Reactant Mixing: In a round-bottom flask, combine equimolar amounts (10 mmol) of benzamide (1.21 g) and benzoyl hydrazide (1.36 g)[2].

  • Thermal Activation: Heat the neat mixture in an oil bath at 150–160 °C for 3–4 hours[2]. Causality: Running the reaction neat (without solvent) maximizes the collision frequency between the solid reactants as they melt into a homogenous phase. The high temperature is thermodynamically required to overcome the activation energy barrier for the dual dehydration and deamination steps that drive the formation of the aromatic triazole ring[2].

  • In-Process Monitoring: Monitor via Thin-Layer Chromatography (TLC) using EtOAc/Hexane. The disappearance of the highly polar hydrazide spot validates reaction progress.

  • Work-up & Purification: Cool the flask to room temperature. Triturate the solidified reaction mass with cold ethanol, filter, and recrystallize from an ethanol/water mixture[2]. Causality: Cold ethanol selectively dissolves unreacted benzamide and trace linear impurities, leaving the highly crystalline, thermodynamically stable 1,2,4-triazole product intact on the filter paper.

Protocol B: Base-Catalyzed Cyclization to 1,2,4-Triazole-3-thiols

Objective: Access thiol-functionalized triazoles, which are critical pharmacophores for metal-binding and enzyme inhibition[3]. Procedure:

  • Intermediate Formation: To a mixture of the carbohydrazide precursor (e.g., 6-fluorochroman-2-carbohydrazide, 0.1 mol) and potassium hydroxide (0.15 mol) in methanol, add carbon disulfide (0.15 mol) dropwise[3]. Causality: KOH deprotonates the hydrazide, drastically increasing its nucleophilicity. This allows it to attack the highly electrophilic carbon of CS₂, forming a potassium dithiocarbazate intermediate in situ.

  • Cyclization: Stir the reaction mass at room temperature for 22–24 hours[3]. Causality: Extended stirring in a strongly basic medium drives the intramolecular nucleophilic attack of the terminal nitrogen onto the carbonyl carbon, followed by the elimination of water to close the ring[3].

  • Isolation: Filter the resulting solid, wash with diethyl ether, and dissolve in water. Acidify the aqueous layer with dilute HCl to pH 3–4[4]. Causality: The triazole-3-thiol exists in equilibrium with its thione tautomer and forms a highly soluble salt in basic conditions. Acidification shifts the equilibrium, protonating the sulfur/nitrogen and forcing the neutral, insoluble product to precipitate out of solution[4].

Protocol C: EDC/HOBt-Mediated Ambient Coupling

Objective: Synthesize triazoles from sensitive carboxylic acids and hydrazinophthalazine without thermal degradation[1]. Procedure:

  • Activation: Dissolve the carboxylic acid (1 equiv.) in a biphasic system (e.g., 2M NaOH and CHCl₃). Add EDC hydrochloride and HOBt[1]. Causality: EDC activates the carboxylate to an O-acylisourea. HOBt immediately reacts with this intermediate to form a highly reactive, yet stable, active ester. This prevents the formation of unreactive N-acylureas and suppresses racemization of chiral centers[1].

  • Coupling: Add the carbohydrazide derivative (hydrazinophthalazine, 3 equiv.) portionwise. Stir at room temperature for 48 hours[1]. Causality: The active ester is highly susceptible to nucleophilic attack by the primary amine of the hydrazide. The ambient temperature preserves the integrity of complex substituents that would otherwise decompose under harsh Pellizzari conditions[1].

  • Purification: Extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

Quantitative Data & Yield Analysis

The table below summarizes the expected outcomes and conditions for the discussed methodologies, allowing researchers to select the optimal route based on precursor stability and desired yield.

Precursor TypeReagent / CatalystReaction ConditionsTarget ScaffoldExpected Yield (%)
Benzoyl hydrazideBenzamide (Neat)150–160 °C, 3–4 h3,5-Diphenyl-1,2,4-triazole70–85%
6-Fluorochroman-2-carbohydrazideCS₂ / KOHMethanol, RT, 22–24 h1,2,4-Triazole-3-thiol derivatives76–86%
HydrazinophthalazineCarboxylic Acid / EDC / HOBtCHCl₃ / NaOH, RT, 48 h1,2,4-Triazole derivatives75–85%

Analytical Validation Standards

To ensure the self-validating nature of these protocols, the final synthesized compounds must be subjected to rigorous spectroscopic characterization:

  • Infrared (IR) Spectroscopy: Successful cyclization is marked by the disappearance of the strong primary amine doublet (~3300-3400 cm⁻¹) of the starting carbohydrazide. For Protocol B, the presence of a weak –SH stretch at ~2533–2575 cm⁻¹ and a strong C=N stretch at ~1560–1600 cm⁻¹ confirms the triazole-3-thiol structure[3].

  • Nuclear Magnetic Resonance (¹H NMR): The triazole N-H or S-H protons typically appear far downfield (δ 13.0–14.0 ppm) due to strong deshielding and are readily exchangeable with D₂O[3].

References

  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers , BenchChem. Available at:2

  • An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine , SciELO. Available at: 1

  • An Efficient and Facile Synthesis of 1,2,4-Aryl Triazoles and 4-Thiazolidinones Bearing 6-Fluorochroman Nucleus , PMC / NIH. Available at: 3

  • Synthesis and Bioactivity of 1,2,4-Triazoles , TIJER. Available at: 4

Sources

Method

Application Note: One-Pot Sequential Synthesis of Pyrimidinyl-Piperidine Scaffolds for Drug Discovery

Executive Summary The pyrimidinyl-piperidine moiety is a privileged pharmacophore in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors, GPR119 agonists, and antiproliferative agents. Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidinyl-piperidine moiety is a privileged pharmacophore in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors, GPR119 agonists, and antiproliferative agents. Traditional step-wise syntheses of these derivatives suffer from poor atom economy, intermediate degradation, and tedious purification steps. This application note details a highly optimized, one-pot sequential Nucleophilic Aromatic Substitution (SNAr) protocol for synthesizing 2,4-diaminopyrimidines bearing piperidine moieties. By exploiting the differential reactivity of the pyrimidine ring, this self-validating methodology maximizes yield, ensures regioselectivity, and accelerates the hit-to-lead optimization process.

Rationale & Pharmacological Context

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack[1]. When functionalized with a piperidine or piperazine ring, these structures exhibit potent biological activities. For instance, novel 2,4-diaminopyrimidines containing piperidine moieties have demonstrated strong antiproliferative activities against human cancer cell lines, including MDA-MB-231 and A549, often outperforming standard chemotherapeutics like fluorouracil[2].

The multicomponent and one-pot approaches are especially appealing to form these pyrimidine cores, as much diversity can be readily achieved simply by varying the reacting amine components[3].

Pathway Compound Pyrimidinyl-Piperidine Derivative Target Target Kinase (e.g., CDK/EGFR) Compound->Target Competitive Inhibition Downstream Tumor Cell Proliferation Target->Downstream Blocked Apoptosis Apoptotic Pathway Target->Apoptosis Induced

Fig 1. Pharmacological mechanism of pyrimidinyl-piperidines in oncology models.

Mechanistic Insights: The One-Pot Sequential SNAr

The synthesis relies on the distinct electrophilicity of the C2 and C4 positions on the 2,4-dichloropyrimidine starting material.

  • Kinetic Preference (C4): The C4 position is highly susceptible to nucleophilic attack because the resulting Meisenheimer (sigma) complex is stabilized by the para-nitrogen atom. This allows the first amination with the piperidine derivative to occur rapidly at low temperatures (0–25 °C).

  • Thermodynamic Barrier (C2): Once the C4 position is substituted with an electron-donating amine, the pyrimidine ring becomes less electrophilic. The C2 position, stabilized only by ortho-nitrogens, requires a significantly higher activation energy for the second SNAr. This necessitates elevated temperatures (100–110 °C) and protic solvent assistance.

Workflow cluster_0 Step 1: Regioselective SNAr (C4) cluster_1 Step 2: Thermal SNAr (C2) R1 2,4-Dichloropyrimidine Int C4-Piperidinyl Intermediate R1->Int DIPEA 0-25 °C R2 Piperidine Moiety R2->Int Prod 2,4-Diaminopyrimidinyl- Piperidine Int->Prod 100-110 °C R3 Aryl Amine R3->Prod

Fig 2. Logical workflow of the one-pot sequential SNAr synthesis of pyrimidinyl-piperidines.

Optimization of Reaction Conditions

To establish a robust protocol, reaction parameters were systematically evaluated. The data below summarizes the impact of solvent and base selection on the overall yield of the one-pot sequence.

Table 1: Optimization of One-Pot SNAr Conditions

SolventBaseStep 1 Temp (°C)Step 2 Temp (°C)Overall Yield (%)Regioselectivity (C4:C2)
DMFK₂CO₃251006585:15
DMFDIPEA09082>95:5
n-ButanolTEA251107990:10
n-Butanol DIPEA 0 110 88 >99:1

Note: n-Butanol combined with DIPEA provides the optimal balance of solubility, thermal range, and regiocontrol.

Self-Validating Experimental Protocol

Target: Synthesis of 2-(arylamino)-4-(piperidin-1-yl)pyrimidine derivatives.

Materials & Reagents
  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Piperidine derivative (e.g., 4-amino-1-Boc-piperidine) (1.0 equiv)

  • Aryl amine (e.g., substituted aniline) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv total)

  • Anhydrous n-Butanol

Step-by-Step Methodology

Phase 1: Regioselective C4-Amination

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol) and dissolve in anhydrous n-butanol (5 mL).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy of the system maximizes the kinetic preference for C4 over C2. The exothermicity of the SNAr reaction can lead to localized heating; keeping the bulk at 0 °C prevents the formation of bis-substituted byproducts.

  • Base Addition: Add DIPEA (1.2 mmol) to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. Its steric bulk prevents it from competing with the piperidine nucleophile, while efficiently neutralizing the HCl byproduct to drive the equilibrium forward.

  • Nucleophile Addition: Add the piperidine derivative (1.0 mmol) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validation Check (IPC 1): Analyze a 10 µL aliquot via LC-MS.

    • Validation Criteria: The protocol is validated to proceed to Phase 2 ONLY when the 2,4-dichloropyrimidine peak is entirely absent and a single [M+H]⁺ peak corresponding to the C4-mono-substituted intermediate is observed (>95% purity). Proceeding prematurely will result in a complex mixture of regioisomers.

Phase 2: Thermal C2-Amination (One-Pot) 6. Reagent Addition: To the same reaction vessel (without isolation of the intermediate), add the aryl amine (1.2 mmol) and an additional portion of DIPEA (1.3 mmol). 7. Thermal Activation: Attach a reflux condenser and heat the mixture to 110 °C using an oil bath for 8–12 hours.

  • Causality: The C2 position is significantly less reactive due to the electron-donating effect of the newly installed piperidine ring. n-Butanol provides the necessary boiling point (117 °C) for this high-temperature step, while its protic nature offers electrophilic assistance by hydrogen-bonding to the pyrimidine nitrogens, increasing the electrophilicity of the C2 carbon.
  • Self-Validation Check (IPC 2): Monitor the reaction via TLC (EtOAc/Hexane 1:1) and LC-MS.
  • Validation Criteria: The reaction is complete when the intermediate spot/mass is fully consumed and replaced by the final product mass.
  • Workup & Purification: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to afford the pure pyrimidinyl-piperidine derivative.

Biological Evaluation Summary

Compounds synthesized via this one-pot methodology exhibit robust biological profiles. The table below highlights the antiproliferative activity of selected piperidine-bearing 2,4-diaminopyrimidines against prominent human cancer cell lines, demonstrating their superiority over standard controls[2].

Table 2: Antiproliferative Activity (IC₅₀, µM) of Selected Derivatives

CompoundMDA-MB-231 (Breast)A549 (Lung)HepG2 (Liver)MCF-7 (Breast)
Compound 27 15.2022.4518.3025.10
Compound 28 7.4612.7810.5014.60
Fluorouracil (Control)16.5028.4020.1022.30

Data adapted from the bioassay tests demonstrating that specific piperidine-bearing pyrimidines show a two-fold improvement compared to fluorouracil[2].

Conclusion

The one-pot sequential synthesis of pyrimidinyl-piperidines represents a highly efficient, atom-economical approach for generating privileged pharmaceutical scaffolds. By strictly controlling temperature and leveraging the unique solvent properties of n-butanol, researchers can achieve excellent regioselectivity without the need for intermediate isolation. The integration of strict In-Process Controls (IPCs) ensures that this protocol is self-validating, minimizing wasted reagents and accelerating drug discovery pipelines.

References

  • One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties. European Journal of Medicinal Chemistry, 2014.

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, MDPI, 2023.

  • 4-(5-Fluoropyrimidin-2-yl)piperazin-2-one Synthesis & Properties. BenchChem.

Sources

Application

Application Note: Optimizing Reaction Conditions for Hydrazide-Hydrazone Condensation

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Introduction & Mechanistic Principles Hydrazone linkages are a cornerstone of dynamic covalent chemistry, bioconjugation, and s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals.

Introduction & Mechanistic Principles

Hydrazone linkages are a cornerstone of dynamic covalent chemistry, bioconjugation, and stimuli-responsive drug delivery systems[1][2]. The condensation of a hydrazide with an aldehyde or ketone yields a biologically stable yet pH-reversible bond. However, the intrinsic kinetics of this reaction at neutral pH are notoriously slow, often requiring days to reach equilibrium[1].

The uncatalyzed formation of hydrazones suffers from a high activation energy barrier during the breakdown (dehydration) of the tetrahedral intermediate[3]. To circumvent this, nucleophilic catalysts—primarily aniline and its derivatives—are employed[1][3].

The Causality of Catalysis: Aniline accelerates the reaction by rapidly condensing with the carbonyl substrate to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the parent carbonyl, facilitating rapid attack by the


-effect-driven hydrazide nucleophile. Subsequent breakdown of the new tetrahedral intermediate releases the hydrazone product and regenerates the aniline catalyst[3].

G N1 Carbonyl Substrate (Aldehyde/Ketone) N3 Protonated Schiff Base (Highly Reactive) N1->N3 + Aniline (Fast) N2 Aniline Catalyst (Nucleophilic Attack) N2->N3 N5 Tetrahedral Intermediate (Rate-Determining) N3->N5 + Hydrazide (pH 4.5 - 6.0) N4 Hydrazide Precursor (α-effect Nucleophile) N4->N5 N6 Hydrazone Conjugate (Stable at pH 7.4) N5->N6 - Aniline - H2O N6->N2 Catalyst Regeneration

Figure 1: Mechanistic workflow of aniline-catalyzed hydrazone bioconjugation.

Key Reaction Parameters

Optimizing the reaction requires a delicate balance of thermodynamics and kinetics:

  • pH Modulation: The reaction is highly pH-dependent. The optimal pH for aniline-catalyzed hydrazone formation is between 4.5 and 6.0[1]. At this mildly acidic pH, the aniline Schiff base is efficiently protonated (enhancing electrophilicity) without fully protonating the hydrazide (pKa ~3.0), which would render it non-nucleophilic[1][3].

  • Catalyst Selection: While aniline is the standard, its cytotoxicity and requirement for high concentrations (10–100 mM) limit in vivo applications. Recent advancements have identified water-soluble alternatives such as 5-methoxyanthranilic acid and 2-(aminomethyl)benzimidazole. These utilize ortho-substituents to assist in intramolecular proton transfer, boosting reaction rates up to 9-fold compared to classic aniline[4].

  • Solvent & Temperature: Aqueous buffers (e.g., 0.1 M ammonium acetate) are standard for bioconjugation at ambient temperature (20–25 °C). For hydrophobic drug molecules or solid-state syntheses, co-solvents (DMF/DMSO) or mechanical grinding techniques at elevated temperatures are utilized to drive the reaction[5].

Quantitative Comparison of Catalytic Efficiency

Table 1: Relative rate enhancements of nucleophilic catalysts in aqueous hydrazone formation (pH 7.4).

CatalystConcentrationTarget SubstrateRelative Rate Enhancement (vs. Uncatalyzed)Relative Rate (vs. Aniline)
None (Background)N/AAliphatic/Aromatic1xN/A
Aniline10 mMAromatic Aldehyde~40x1.0x
2-Amino-4-nitrophenol10 mMAromatic Aldehyde~190x4.8x
5-Methoxyanthranilic acid1 mMAliphatic Aldehyde~250x>6.0x
2-(Aminomethyl)benzimidazole10 mMAromatic Ketone~360x9.0x

(Data synthesized from kinetic studies of organocatalyst scaffolds at neutral pH[1][3][4])

Application: pH-Responsive Drug Delivery

Hydrazone bonds are uniquely suited for targeted drug delivery due to their stability at physiological pH (7.4) and rapid hydrolysis in the acidic environments of late endosomes/lysosomes (pH 4.5–5.5) or tumor microenvironments (pH 6.5)[2].

G N1 PEG-Hydrazone-Drug Micelle (Stable at pH 7.4) N2 Endosomal Uptake (pH drops to 5.0 - 5.5) N1->N2 Cellular Internalization N3 Hydrazone Hydrolysis (Acid-Labile Cleavage) N2->N3 Acidic Trigger N4 Free Drug Release (Intracellular Payload) N3->N4 Active Therapeutic N5 PEG Carrier Clearance (Biocompatible Waste) N3->N5 Polymer Excretion

Figure 2: pH-responsive payload release mechanism of hydrazone-linked nanomicelles.

Detailed Experimental Protocols

Protocol A: Aniline-Catalyzed Hydrazone Bioconjugation (Aqueous)

Objective: Conjugate a hydrazide-functionalized fluorophore to an aldehyde-tagged protein.

  • Buffer Preparation: Prepare 0.1 M ammonium acetate buffer and adjust the pH to 5.5 using glacial acetic acid.

  • Catalyst Addition: Add aniline (from a DMSO stock) to the buffer to achieve a final concentration of 10 mM.

    • Causality: A 10 mM concentration of aniline provides a massive pseudo-first-order excess, rapidly forming a highly electrophilic protonated Schiff base that accelerates the rate-determining step without denaturing the target protein[1].

  • Substrate Mixing: Dissolve the aldehyde-tagged protein in the catalytic buffer to a concentration of 20

    
    M.
    
  • Conjugation: Add 10 molar equivalents of the hydrazide-fluorophore (200

    
    M).
    
    • Causality: An excess of the small-molecule hydrazide drives the thermodynamic equilibrium toward the hydrazone product.

  • Incubation: Incubate the mixture at room temperature (22 °C) for 1–2 hours.

  • Purification & Self-Validation: Remove the aniline catalyst and unreacted fluorophore using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).

    • Causality & Validation: Shifting to pH 7.4 stabilizes the hydrazone linkage and halts any reverse transimination[1]. Validate the conjugation via UV-Vis spectroscopy by comparing the 280 nm protein absorbance peak to the specific excitation wavelength of the fluorophore to calculate the Degree of Labeling (DoL).

Protocol B: Synthesis of pH-Responsive PEG-Hydrazone-Drug Micelles

Objective: Synthesize an acid-labile polymeric prodrug carrier for targeted delivery[2].

  • Polymer Activation: Dissolve methoxy-PEG-hydrazide (mPEG-Hz) and a ketone-bearing hydrophobic drug (e.g., Doxorubicin) in anhydrous DMSO.

  • Acidic Catalysis: Add a catalytic amount of glacial acetic acid (1-2% v/v) to adjust the apparent pH to ~5.0.

    • Causality: In aprotic solvents, spontaneous protonation is negligible. Acetic acid provides the necessary protons to activate the carbonyl carbon for nucleophilic attack while remaining volatile enough for easy removal.

  • Condensation: Stir the reaction mixture under a nitrogen atmosphere at 37 °C for 24 hours.

  • Precipitation: Precipitate the resulting mPEG-Hz-Drug block copolymer in cold diethyl ether to remove unreacted drug and solvent.

  • Self-Assembly: Dissolve the dried copolymer in a minimal amount of THF and add dropwise to vigorously stirring deionized water (pH 7.4). Dialyze against PBS (pH 7.4) for 48 hours to remove THF and induce micelle formation.

  • Self-Validation & Quality Control: Verify micelle formation and size distribution via Dynamic Light Scattering (DLS). To confirm the chemical integrity of the hydrazone linkage, perform

    
    H-NMR spectroscopy; the successful condensation is self-validated by the disappearance of the free ketone peak and the emergence of a characteristic imine proton shift at 
    
    
    
    7.8–8.5 ppm.

References

  • Pittelkow, M. et al. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. ACS / kiku.dk. 4

  • Dawson, P. E. et al. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. 1

  • Kool, E. T. et al. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC / NIH. 3

  • Abd-Ellah, H. S. et al. (2025). Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. Bioorganic & Medicinal Chemistry. 2

  • Gomha, S. M. et al. (2020). Clean Grinding Technique: A Facile Synthesis and In Silico Antiviral Activity of Hydrazones, Pyrazoles, and Pyrazines Bearing Thiazole Moiety against SARS-CoV-2 Main Protease (Mpro). Molecules / NIH. 5

Sources

Method

Application Note: 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide as a Multidentate Chelating Agent in Metallodrug Discovery

Executive Summary & Scientific Rationale The rational design of metal-organic complexes relies heavily on the selection of versatile, multidentate ligands. 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide represents a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The rational design of metal-organic complexes relies heavily on the selection of versatile, multidentate ligands. 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide represents a highly privileged scaffold in modern coordination chemistry and drug development. This molecule integrates three distinct functional domains:

  • The Carbohydrazide Moiety (-CO-NH-NH₂): A potent bidentate chelating group that coordinates transition metals via its carbonyl oxygen and terminal amino nitrogen, forming thermodynamically stable five-membered chelate rings[1].

  • The Piperidine Core: Acts as a rigid structural spacer. The basicity of the piperidine nitrogen is modulated by the attached pyrimidine ring, which influences the overall ionization state and pharmacokinetic profile of the complex at physiological pH[2].

  • The Pyrimidin-2-yl Group: An electron-withdrawing heterocyclic ring that not only enhances the lipophilicity of the molecule but also offers secondary nitrogen donor sites for potential multinuclear complexation or supramolecular bridging.

When transition metals (such as Cu²⁺, Zn²⁺, or Fe³⁺) are coordinated to this ligand, the partial sharing of the metal's positive charge with the carbohydrazide donor groups significantly reduces the polarity of the metal ion. This delocalization increases the lipophilicity of the resulting complex, facilitating superior permeation through the lipid bilayer of cellular membranes—a critical mechanism for the efficacy of metallodrugs[1].

Mechanistic Workflow of Chelation

To fully leverage this ligand, it is crucial to understand the causality behind the experimental conditions. Chelation is driven by the nucleophilic attack of the carbohydrazide's terminal amine and carbonyl oxygen on the electrophilic metal center.

ChelationWorkflow Ligand Ligand: 1-(Pyrimidin-2-yl) piperidine-4-carbohydrazide Solvent Protic Solvent System (EtOH/MeOH) + Heat Ligand->Solvent Metal Metal Precursor (e.g., CuCl₂, ZnCl₂) Metal->Solvent Deprotonation pH Adjustment (pH 6-7) Sodium Acetate Buffer Solvent->Deprotonation Facilitates Enolization Complex Stable Metal-Ligand Complex (O, N Bidentate Chelation) Deprotonation->Complex Thermodynamic Control Char Physicochemical Validation (FT-IR, NMR, Molar Conductance) Complex->Char Quality Control

Fig 1: Step-by-step mechanistic workflow for the synthesis and validation of the metal complex.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a diagnostic checkpoint to ensure the integrity of the chelation process.

Protocol A: Synthesis of Mononuclear Metal(II) Complexes

Objective: To synthesize 1:1 or 1:2 (Metal:Ligand) complexes using Cu(II), Ni(II), or Zn(II) salts.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide in 25 mL of hot absolute ethanol. Causality: Protic solvents like ethanol stabilize the transition state of the coordination reaction and ensure complete dissolution of the organic ligand.

  • Metal Addition: In a separate flask, dissolve 1.0 mmol of the transition metal chloride (e.g., CuCl₂·2H₂O) in 15 mL of ethanol. Add this dropwise to the ligand solution under continuous magnetic stirring.

  • pH Modulation: Add a methanolic solution of sodium acetate (0.5 g) to adjust the pH to approximately 6.5–7.0. Causality: Adjusting the pH neutralizes the HCl byproduct formed during coordination and can facilitate the tautomerization of the carbohydrazide to its enol form, which is often required for stable deprotonated coordination[1].

  • Reflux & Precipitation: Reflux the mixture at 70°C for 4–5 hours. The formation of a distinct colored precipitate (e.g., green/blue for Cu²⁺, yellow/white for Zn²⁺) indicates successful complexation.

  • Isolation: Cool the mixture to room temperature, filter the microcrystalline precipitate under vacuum, wash sequentially with cold ethanol and diethyl ether to remove unreacted starting materials, and dry in a vacuum desiccator over anhydrous CaCl₂.

Protocol B: Physicochemical & Spectroscopic Validation

Objective: To confirm the coordination geometry and identify the specific donor atoms involved in chelation.

  • Molar Conductance Check (Self-Validation): Dissolve 10⁻³ M of the complex in DMF or DMSO. Measure the electrical conductivity. A value below 20 Ω⁻¹ cm² mol⁻¹ confirms the complex is non-electrolytic, meaning the chloride ions are either covalently coordinated in the inner sphere or the ligand has deprotonated to balance the metal's charge.

  • FT-IR Spectroscopy: Compare the IR spectrum of the free ligand against the complex to identify shifts in the carbonyl and amine stretching frequencies (See Table 1).

Quantitative Data Presentation

Spectroscopic and physicochemical data are critical for verifying the structural integrity of the synthesized chelates. The tables below summarize the expected diagnostic shifts based on established carbohydrazide coordination chemistry.

Table 1: Diagnostic FT-IR Spectral Shifts (cm⁻¹)
Functional GroupFree Ligand (Expected)Metal Complex (Expected)Mechanistic Implication
ν(C=O) ~1650 – 1670~1610 – 1625Negative shift (↓) confirms participation of the carbonyl oxygen in metal bonding.
ν(NH₂) ~3300, ~3200~3150, ~3110Negative shift (↓) confirms coordination of the terminal primary amine nitrogen.
ν(M-O) Absent~510 – 530Appearance of a new band confirms the formation of the Metal-Oxygen bond.
ν(M-N) Absent~430 – 460Appearance of a new band confirms the formation of the Metal-Nitrogen bond.
Table 2: Physicochemical Properties of Synthesized Complexes
Complex TypeStoichiometry (M:L)Expected ColorMolar Conductance (Ω⁻¹ cm² mol⁻¹)Proposed Geometry
Cu(II)-Ligand 1:2Dark Green / Blue< 15 (Non-electrolyte)Distorted Octahedral
Ni(II)-Ligand 1:2Light Green< 15 (Non-electrolyte)Octahedral
Zn(II)-Ligand 1:1 or 1:2White / Pale Yellow< 10 (Non-electrolyte)Tetrahedral / Octahedral

Downstream Applications: Metallodrug Mechanisms

Once synthesized, these metal complexes are highly valuable in drug discovery, particularly as antimicrobial or antineoplastic agents. The chelation of the metal ion by the pyrimidine-piperidine-carbohydrazide scaffold alters the biological fate of the metal.

BiologicalMoA Complex Target Metal Complex (High Lipophilicity) Membrane Cellular Internalization (Lipid Bilayer Permeation) Complex->Membrane Overtone's Concept ROS Intracellular ROS Generation (Redox-Active Cu/Fe) Membrane->ROS DNA DNA Intercalation / Cleavage (Steric & Electrostatic Binding) Membrane->DNA Apoptosis Pathogen/Tumor Cell Apoptosis ROS->Apoptosis Oxidative Stress DNA->Apoptosis Strand Breakage

Fig 2: Biological mechanism of action for redox-active metal complexes utilizing the carbohydrazide scaffold.

Causality of Biological Action: According to Overtone's concept and Tweedy's chelation theory, the lipid membrane favors the passage of lipid-soluble materials. The chelation of the transition metal by 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide reduces the metal's polarity, allowing the complex to penetrate pathogenic cell walls or tumor cell membranes efficiently[1]. Once inside, redox-active metals (like Cu²⁺) can undergo cyclic redox reactions, generating Reactive Oxygen Species (ROS) that lead to DNA cleavage and cellular apoptosis.

References

  • European Journal of Chemistry. Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity. Eur. J. Chem. (2022). Available at: [Link]

  • Arabian Journal of Chemistry. Synthesis, physico-chemical investigations and biological screening of metal (II) complexes with Schiff base derived from naphthofuran-2-carbohydrazide and citral. Arab. J. Chem. (2013). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists facing solubility challenges with 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide during high-thro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists facing solubility challenges with 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide during high-throughput screening (HTS) or in vitro assay preparation.

By understanding the thermodynamic and kinetic principles of solvation, this guide provides field-proven, self-validating protocols to ensure compound integrity and assay reproducibility.

Mechanistic Insight: Why Does This Compound Resist Solvation?

To troubleshoot solubility, we must first understand the molecular architecture of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide. The molecule features a pyrimidine ring, a piperidine linker, and a terminal carbohydrazide group (-CO-NH-NH₂) .

The carbohydrazide moiety acts as both a potent hydrogen bond donor and acceptor. In the solid state, these molecules self-associate, forming a highly stable, tightly packed 1D or 2D crystal lattice [1]. While Dimethyl Sulfoxide (DMSO) is an excellent hydrogen bond acceptor, it lacks hydrogen bond donors. If the intermolecular hydrogen bonds of the carbohydrazide lattice are thermodynamically more stable than the DMSO-solute interactions, the compound will exhibit poor kinetic solubility [4]. Furthermore, DMSO is highly hygroscopic; absorbing even trace amounts of atmospheric water drastically reduces its solvation capacity, leading to rapid precipitation[2].

Mechanism Crystal Carbohydrazide Lattice (Strong Intermolecular H-Bonds) Disruption Lattice Disruption (Kinetic Energy + Solvation) Crystal->Disruption DMSO Anhydrous DMSO (Strong H-Bond Acceptor) DMSO->Disruption Solvated Solvated Monomers (DMSO-Compound Complex) Disruption->Solvated Water Atmospheric Moisture (Competes for DMSO) Solvated->Water Exposure to Air Precipitate Re-crystallization (Loss of Solubility) Solvated->Precipitate Freeze-Thaw Cycles Water->Precipitate Hydration > 2%

Diagram 1: Thermodynamic pathway of carbohydrazide solvation and moisture-induced precipitation.

Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in DMSO, but the compound precipitated overnight. What caused this? A1: This is a classic symptom of DMSO hydration . DMSO is highly hygroscopic. Acoustic hydration measurements demonstrate that a small volume of 100% DMSO can absorb over 6% water by volume within an hour when exposed to 40% relative humidity [2]. Water acts as an anti-solvent, disrupting the DMSO-compound complex and forcing the carbohydrazide to re-crystallize. Always use fresh, anhydrous DMSO (≤0.005% water) and store stocks under an inert atmosphere (Argon/Nitrogen).

Q2: Can I use repeated freeze-thaw cycles for my compound library? A2: No. Repeated freeze-thaw cycles provide the activation energy required for amorphous or metastable solvated compounds to transition into lower-energy, highly insoluble polymorphs [3]. Once the compound crystallizes into a more stable polymorph, it becomes significantly harder to re-dissolve. You must transition from plate-based storage to single-use tube aliquots.

Q3: My compound crashes out immediately when diluted into an aqueous assay buffer (PBS). How do I prevent "solvent shock"? A3: "Solvent shock" occurs when a highly concentrated DMSO stock is directly injected into an aqueous environment, causing localized super-saturation. To prevent this, employ a step-wise serial dilution strategy. Pre-dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO / 50% Buffer) before the final dilution, or use a bio-compatible solubilizing agent (like 0.1% BSA or a cyclodextrin derivative) in your final assay buffer[4].

Quantitative Troubleshooting Parameters

The following table synthesizes the critical thresholds required to maintain the solubility of carbohydrazide derivatives in HTS workflows [2][3][5].

ParameterOptimal RangeCritical ThresholdConsequence of Deviation
DMSO Water Content < 0.1% v/v (Anhydrous)> 2.0% v/vRapid precipitation; loss of active compound concentration.
Solubilization Temp. 25°C - 37°C> 50°CPotential thermal degradation of the carbohydrazide group.
Freeze-Thaw Cycles 0 - 1 (Single-use)> 3 cyclesAccelerated crystallization into insoluble polymorphs.
Final Assay DMSO 0.1% - 0.5% v/v> 1.0% v/vCellular toxicity; assay interference; false negatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparation of a 10 mM Anhydrous Stock Solution

Causality: Minimizing water introduction prevents the thermodynamic drive toward re-crystallization.

  • Preparation: Purge a sterile, low-binding microcentrifuge tube with Argon gas.

  • Weighing: Accurately weigh the required mass of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide.

  • Solvation: Break the seal on a new ampoule of anhydrous DMSO (≥99.9% purity, sealed under Argon). Immediately add the calculated volume to the tube.

  • Mixing: Vortex gently for 30 seconds. Do not introduce air bubbles, as ambient air contains moisture.

  • Validation (Crucial): Centrifuge the tube at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background. If a microscopic white pellet is visible, the compound is merely suspended, not dissolved. Proceed to Protocol B.

Protocol B: Acoustic/Sonication-Assisted Solubilization

Causality: Sonication provides the kinetic energy necessary to break the robust intermolecular hydrogen bonds of the carbohydrazide lattice without applying excessive, degradative heat.

  • Water Bath Setup: Preheat an ultrasonic water bath to exactly 37°C. (Temperatures above 50°C risk degrading the compound).

  • Sonication: Float the sealed microcentrifuge tube in the bath. Sonicate in 5-minute bursts.

  • Equilibration: Remove the tube and let it rest at room temperature for 2 minutes between bursts to prevent localized overheating.

  • Validation: Repeat the centrifugation step (10,000 x g for 5 mins). The solution must be optically clear with zero pellet formation.

  • Storage: Immediately aliquot the clear solution into single-use volumes (e.g., 10 µL) in Argon-purged tubes. Flash-freeze in liquid nitrogen and store at -80°C.

Protocol C: Step-Wise Aqueous Dilution (Mitigating Solvent Shock)

Causality: Gradual reduction of the dielectric constant prevents localized super-saturation and subsequent precipitation during assay preparation.

  • Intermediate Dilution: Create a 1:10 intermediate dilution by pipetting 1 part of the 10 mM DMSO stock into 9 parts of a 10% DMSO/90% Assay Buffer mixture. Mix by gentle pipetting.

  • Final Dilution: Dilute the intermediate solution into your final aqueous assay buffer (e.g., PBS with 0.1% BSA) to achieve your target screening concentration (e.g., 10 µM).

  • Validation: Measure the absorbance of the final well at 600 nm (Nephelometry/Turbidimetry) [4]. An increase in baseline absorbance compared to a blank control indicates micro-precipitation. The solution must remain optically transparent.

Troubleshooting Workflow Visualization

Follow this logic tree if precipitation is detected at any stage of your workflow.

Workflow Start Precipitation Detected in DMSO Stock Assess Assess DMSO Hydration (Hygroscopic Water Uptake) Start->Assess Decision Water Content > 2% v/v? Assess->Decision Anhydrous Re-solubilize in Fresh Anhydrous DMSO Decision->Anhydrous Yes Sonication Acoustic Mixing / Sonication (37°C) Decision->Sonication No Anhydrous->Sonication Success Clear Solution (Kinetic Solubility Achieved) Sonication->Success Storage Aliquot into Dry Tubes Store at -80°C under Argon Success->Storage

Diagram 2: Decision matrix for resolving DMSO-induced precipitation of carbohydrazide libraries.

References

  • Title: The packing of the molecule in crystal lattice of carbohydrazide Source: ResearchGate / Journal of Structural Chemistry URL: [Link]

  • Title: In situ DMSO hydration measurements of HTS compound libraries Source: Combinatorial Chemistry & High Throughput Screening (PubMed) URL: [Link]

  • Title: Samples in DMSO: What an end user needs to know Source: Ziath / Laboratory Robotics Interest Group (LRIG) URL: [Link]

  • Title: Miniaturization of Drug Solubility and Dissolution Testings Source: University of Helsinki (Helda Repository) URL: [Link]

  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Piperidine-4-Carbohydrazide Cyclization Workflows

Welcome to the Technical Support Center for heterocyclic synthesis. Piperidine-4-carbohydrazide is a highly versatile building block used extensively in drug discovery to synthesize 1,3,4-oxadiazoles, 1,2,4-triazoles, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Piperidine-4-carbohydrazide is a highly versatile building block used extensively in drug discovery to synthesize 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles[1][2]. However, cyclization reactions involving this precursor are notoriously sensitive to thermal degradation, side reactions, and incomplete dehydration.

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to help you optimize yields, understand the mechanistic causality behind your reactions, and eliminate bottlenecks in your synthetic pipeline.

Divergent Cyclization Pathways

Before troubleshooting, it is critical to understand how the choice of reagents dictates the final heterocyclic scaffold. The diagram below illustrates the divergent pathways from the piperidine-4-carbohydrazide core.

Pathways A Piperidine-4-carbohydrazide (Starting Material) B Acyl Hydrazide / POCl3 (Cyclodehydration) A->B R-COOH + POCl3 C Isothiocyanate / Base (Condensation & Cyclization) A->C 1. R-NCS 2. NaOH, Heat D CS2 / KOH (Alkaline Cyclization) A->D CS2, KOH, EtOH E 1,3,4-Oxadiazole Derivatives B->E -H2O F 1,2,4-Triazole-3-thione Derivatives C->F -H2O G 1,3,4-Oxadiazole-2-thiol Derivatives D->G -H2S

Divergent cyclization pathways of piperidine-4-carbohydrazide into distinct heterocyclic scaffolds.

Core Methodologies & Self-Validating Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system where intermediate states are verified before proceeding.

Protocol A: Synthesis of 1,3,4-Oxadiazoles via POCl₃ Cyclodehydration

Mechanistic Causality: Phosphorus oxychloride (POCl₃) acts as both a solvent and a dehydrating agent. It phosphorylates the enolized oxygen of the diacylhydrazine intermediate, converting it into a superior leaving group (PO₂Cl₂⁻). This drives the thermodynamic formation of the aromatic oxadiazole ring[1][2].

  • Protection: Ensure the secondary amine of the piperidine ring is protected (e.g., N-Boc or N-arylsulfonyl) prior to forming the carbohydrazide. Validation: TLC should show a single spot with no ninhydrin-active primary/secondary amines[3].

  • Condensation: In a dry, round-bottom flask, combine the protected piperidine-4-carbohydrazide (1.0 eq) and the target carboxylic acid (1.1 eq). Slowly add POCl₃ (strictly 2.2 eq). Causality: Limiting POCl₃ to 2.2 equivalents minimizes tar formation and prevents the degradation of sensitive functional groups[4].

  • Cyclization: Heat the mixture to 70–85 °C for 2 hours. Validation: Monitor via LC-MS. Do not exceed 90 °C, as higher temperatures lead to excessive charring and decomposition of the piperidine core[4].

  • Quenching & Neutralization: Cool the mixture to room temperature and carefully pour it over crushed ice. Immediately neutralize with saturated NaHCO₃ until the pH stabilizes at 7–8. Causality: Neutralization prevents the acid-catalyzed ring opening of the newly formed oxadiazole during aqueous workup.

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Base-Mediated Synthesis of 1,2,4-Triazole-3-thiones

Mechanistic Causality: Cyclization of the thiosemicarbazide intermediate requires strong alkaline conditions to deprotonate the terminal nitrogen, facilitating nucleophilic attack on the thiocarbonyl carbon and subsequent elimination of water[5][6].

  • Intermediate Formation: React piperidine-4-carbohydrazide (1.0 eq) with an aryl isothiocyanate (1.0 eq) in absolute ethanol. Reflux for 3–6 hours to form the thiosemicarbazide intermediate[5]. Validation: A white/pale precipitate should form upon cooling.

  • Alkaline Cyclization (Microwave-Assisted): Suspend the intermediate in 10% aqueous NaOH. Irradiate the mixture in a microwave reactor at 80 °C for 15–20 minutes. Causality: Microwave heating ensures uniform thermal distribution, dramatically reducing reaction time (from 6 hours to 20 minutes) and increasing yield by suppressing thermal degradation[5][7].

  • Acidification: Cool the mixture and acidify with dilute HCl to pH 3–4. Causality: The triazole-3-thione exists as a soluble sodium salt in basic media; acidification forces the precipitation of the neutral heterocycle[6].

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Quantitative Yield Optimization Data

Use the following table to benchmark your experimental yields against field-standard optimization parameters.

Target ScaffoldReagents & ConditionsKey Optimization ParameterTypical Yield
1,3,4-Oxadiazole Carboxylic Acid, POCl₃Temperature control (70–85 °C); strictly 2.2 eq POCl₃65% - 85%
1,3,4-Oxadiazole Diacylhydrazine, XtalFluor-EAddition of catalytic AcOH to promote cyclodehydration75% - 90%
1,2,4-Triazole Isothiocyanate, 10% NaOHMicrowave irradiation (80 °C, 20 min)70% - 90%
1,3,4-Oxadiazole-2-thiol CS₂, KOH, EtOHAlkaline reflux; careful pH control during precipitation80% - 85%

Troubleshooting Guides & FAQs

Q1: Why is my yield of 1,3,4-oxadiazole low (<40%) when using POCl₃, and how do I reduce tar formation? A1: Low yields and "tar" are classic symptoms of POCl₃ overexposure or thermal degradation. POCl₃ is a harsh reagent; excess amounts or temperatures >90 °C cause polymerization and degradation of the piperidine ring. Solution: Restrict POCl₃ to exactly 2.2 equivalents and maintain the reaction temperature between 70–85 °C[4]. Alternatively, if your substrate is highly acid-sensitive, abandon POCl₃ and utilize a milder cyclodehydration agent like XtalFluor-E ([Et₂NSF₂]BF₄) with catalytic acetic acid, which operates at lower temperatures and avoids harsh acidic byproducts[8].

Q2: My 1,2,4-triazole cyclization is incomplete, leaving uncyclized thiosemicarbazide. How can I drive the reaction to completion? A2: Incomplete cyclization usually stems from insufficient base concentration or inadequate energy transfer during conventional heating. The dehydrative ring closure requires sustained deprotonation of the thiosemicarbazide. Solution: Ensure you are using at least a 10% aqueous NaOH solution. To overcome the activation energy barrier more efficiently, switch from conventional reflux to microwave-assisted synthesis (80 °C for 15–20 minutes). This localized dielectric heating drives the cyclization to completion and minimizes thermal degradation[5][7].

Q3: How do I synthesize 1,3,4-oxadiazole-2-thiols directly from the carbohydrazide without forming the triazole? A3: To selectively form the oxadiazole-2-thiol, react the piperidine-4-carbohydrazide with carbon disulfide (CS₂) in a strong alkaline medium (e.g., KOH in absolute ethanol)[3][9]. Causality: Under these specific conditions, the hydrazide attacks the CS₂, and the basic medium promotes the elimination of hydrogen sulfide (H₂S) rather than water, selectively closing the ring to form the 1,3,4-oxadiazole-2-thiol scaffold. Acidification is required at the end to isolate the product[3].

Q4: How do I prevent the secondary amine of the piperidine ring from interfering during the initial hydrazide formation or subsequent cyclization? A4: The secondary amine on the piperidine ring is highly nucleophilic and will competitively react with acyl chlorides, isothiocyanates, or POCl₃, leading to complex mixtures and polymeric byproducts. Solution: You must mask the piperidine nitrogen prior to forming the carbohydrazide. Common strategies include N-Boc protection (if using non-acidic cyclization methods) or N-arylsulfonylation (e.g., reacting with benzenesulfonyl chloride)[3]. The sulfonyl group is highly stable under both the basic conditions of hydrazine hydrate treatment and the acidic conditions of POCl₃ cyclization.

Mechanistic Deep-Dive: POCl₃ Cyclodehydration

Understanding the exact molecular mechanism helps in diagnosing reaction failures. The diagram below outlines the step-by-step transformation of the diacylhydrazine intermediate.

Mechanism A Diacylhydrazine Intermediate B O-Phosphorylation (POCl3 attack) A->B POCl3, Heat C Enolization & Nucleophilic Attack B->C Tautomerization D Elimination of PO2Cl2- & HCl C->D Ring Closure E 1,3,4-Oxadiazole Ring D->E Aromatization

Mechanistic steps of POCl₃-mediated cyclodehydration of diacylhydrazines to 1,3,4-oxadiazoles.

References

  • Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. Journal of the Chemical Society of Pakistan. [Link]

  • Synthesis of some novel piperidine fused 5-thioxo-1H-1,2,4-triazoles as potential antimicrobial and antitubercular agents. Journal of Chemical Sciences (Indian Academy of Sciences). [Link]

  • Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.[Link]

  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et₂NSF₂]BF₄ as a practical cyclodehydration agent. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Reactivity of 1,3,4-Oxadiazole and its Derivatives. Der Pharma Chemica. [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. National Institutes of Health (NIH). [Link]

  • A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1,3,4-oxadiazole derivatives as anticancer agent. World Journal of Advanced Research and Reviews.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Pyrimidin-2-yl Piperidine Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying pyrimidin-2-yl piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying pyrimidin-2-yl piperidine intermediates.

These pharmacophores are ubiquitous in modern drug discovery, frequently appearing in kinase inhibitors, GPCR ligands, and GTPase modulators[1]. However, the dual basicity of the pyrimidine ring and the piperidine nitrogen often leads to severe chromatographic streaking, poor mass recovery, and co-elution with structurally similar byproducts. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your purification workflows.

Strategic Purification Workflow

The decision of how to purify a pyrimidin-2-yl piperidine intermediate hinges primarily on the protection status of the piperidine nitrogen and the scale of the reaction. The following decision tree dictates the optimal path to avoid irreversible silica adsorption and maximize yield.

G Crude Crude Pyrimidin-2-yl Piperidine Mixture CheckBoc Is Piperidine N Boc-Protected? Crude->CheckBoc BocYes Yes (Sterically Hindered) CheckBoc->BocYes BocNo No (Free Secondary Amine) CheckBoc->BocNo SilicaNP Standard Normal-Phase (Hexane/EtOAc) BocYes->SilicaNP Scale < 5g Cryst Fractional Crystallization (EtOAc/Petroleum Ether) BocYes->Cryst Scale > 5g SilicaBasic Modified Normal-Phase (DCM/MeOH + 0.1-1% NH3) BocNo->SilicaBasic High Streaking Risk Pure Pure Intermediate SilicaNP->Pure SilicaBasic->Pure Cryst->Pure

Workflow for selecting the optimal purification strategy for pyrimidin-2-yl piperidines.

Quantitative Data: Solvent Systems & Chromatographic Behavior

To establish a self-validating protocol, it is critical to understand how solvent modifiers impact the Retention Factor (


) and yield. The table below summarizes comparative data for typical pyrimidin-2-yl piperidine derivatives across different purification matrices.
Purification MethodSolvent SystemModifierTarget StateTypical

Average YieldPrimary Challenge Addressed
Standard Flash Hexane / EtOAc (7:3)NoneBoc-Protected0.30 - 0.4585 - 95%Standard isolation[2]
Modified Flash DCM / MeOH (9:1)0.1%

(aq)
Free Amine0.25 - 0.3575 - 88%Silica streaking / tailing[3]
Modified Flash DCM / MeOH (9:1)1.0%

Free Amine0.30 - 0.4070 - 85%Irreversible silica adsorption
Crystallization EtOAc / Pet EtherNoneBoc-ProtectedN/A80 - 93%Scalability (>5g)[2]
Salt Precipitation Diethyl Ether4M HCl in DioxaneHCl SaltN/A90 - 98%Boc deprotection isolation[4]

Troubleshooting & FAQs

Q1: Why does my unprotected pyrimidin-2-yl piperidine streak severely on standard silica gel, even with polar solvents?

Causality: Unprotected piperidines possess a highly basic secondary amine (


 ~10-11). Standard silica gel contains acidic surface silanol groups (

,

~4.5-5.0). When your compound interacts with the silica, an acid-base ion-exchange event occurs, protonating the piperidine and anchoring it to the stationary phase. Solution: You must suppress the ionization of the silanol groups or outcompete the intermediate for binding sites. Transition to a modified mobile phase such as Dichloromethane/Methanol (90:10) supplemented with 0.1% to 1% aqueous Ammonia (

) or Triethylamine (

)[3]. The volatile base neutralizes the acidic silanols, allowing the intermediate to elute as a tight band.
Q2: During the synthesis of my intermediate via Pd-catalyzed cross-coupling, I am co-eluting a byproduct with a mass [M-34]. What is this, and how do I separate it?

Causality: A mass difference of -34 Da (loss of


 + addition of 

) strongly indicates hydrodehalogenation (dechlorination) of your pyrimidine starting material. This is a common side reaction in palladium-catalyzed couplings involving chloropyrimidines, driven by excess catalyst or prolonged reaction times[1]. Solution: Dechlorinated pyrimidines often co-elute with the target product in normal-phase chromatography because the loss of the chlorine atom only marginally alters the overall polarity. To resolve this:
  • Preventative: Reduce the reaction time and strictly monitor via LC-MS.

  • Purification: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with a Water/Acetonitrile gradient containing 0.1% TFA. The hydrophobic difference between the chlorinated and dechlorinated species is amplified on a C18 matrix.

Q3: I am trying to scale up the purification of a Boc-protected pyrimidin-2-yl piperidine to 10 grams, but column chromatography is becoming too expensive and time-consuming. What are my options?

Causality: Boc-protection masks the basicity of the piperidine nitrogen and adds significant lipophilicity, which drastically changes the solubility profile of the molecule, making it highly amenable to crystallization. Solution: Utilize fractional crystallization. Dissolve the crude mixture in a minimal amount of a solubilizing solvent like Dichloromethane or Ethyl Acetate, and slowly titrate in an anti-solvent such as Petroleum Ether or Diethyl Ether until the solution becomes cloudy[2]. Cool to 0 °C to induce crystallization. This method bypasses silica entirely and often yields >95% purity.

Q4: After Boc-deprotection, my product is a sticky gum instead of a solid powder. How can I obtain a workable solid?

Causality: Free-base pyrimidin-2-yl piperidines are often hygroscopic oils or low-melting gums due to their high degree of rotational freedom and polarity. Solution: Isolate the intermediate as a hydrochloride salt. Following deprotection with 4M HCl in dioxane, evaporate the solvent completely. Triturate the resulting gum with cold diethyl ether or tert-butyl methyl ether (TBME). The ether removes non-polar organic impurities and forces the highly polar HCl salt to precipitate as a crisp, filterable white solid[4].

Validated Experimental Protocols

Protocol A: Modified Normal-Phase Chromatography for Free Amines

Use this protocol when handling unprotected pyrimidin-2-yl piperidines to prevent silica streaking.

  • Column Preparation: Pack a standard silica gel column (60-120 mesh). Pre-equilibrate the column with 2 column volumes (CV) of the starting mobile phase: Dichloromethane (DCM) containing 1% Triethylamine (

    
    ). Note: Pre-equilibration is critical to neutralize the silanol groups before the compound is loaded.
    
  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. If the sample is insoluble in DCM, dry-load it onto a small amount of silica gel (1:3 sample-to-silica ratio) and apply it to the top of the column.

  • Elution Gradient:

    • Begin elution with 100% DCM (with 0.1%

      
       or 
      
      
      
      ) for 1 CV.
    • Gradually increase the polarity to DCM/Methanol (95:5) + 0.1%

      
       over 3 CVs.
      
    • Finish with DCM/Methanol (90:10) + 0.1%

      
       until the target compound elutes[3].
      
  • Validation: Monitor fractions via TLC using the same modified solvent system. Visualize using a 254 nm UV lamp or by staining with Potassium Permanganate (

    
    ) followed by heating.
    
Protocol B: Fractional Crystallization of Boc-Protected Intermediates

Use this protocol for scale-up (>5g) to bypass column chromatography.

  • Dissolution: Transfer the crude, dried Boc-protected pyrimidin-2-yl piperidine to a round-bottom flask. Add Ethyl Acetate dropwise at 40 °C while stirring until the solid is completely dissolved. Do not exceed 5 mL of solvent per gram of crude material.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring vigorously, add Petroleum Ether dropwise until a persistent, faint cloudiness (turbidity) is observed[2].

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature over 2 hours. Once crystals begin to form, transfer the flask to an ice bath (0 °C) for an additional 2 hours to maximize precipitation.

  • Isolation: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold Petroleum Ether.

  • Drying: Dry the crystals under a high vacuum at 35 °C until a constant weight is achieved.

Protocol C: Boc Deprotection and HCl Salt Isolation

Use this protocol to cleanly remove the Boc group and isolate the intermediate as a stable, non-hygroscopic powder.

  • Reaction: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 4M HCl in Dioxane (10.0 eq) dropwise[1]. Causality: The large excess of HCl drives the equilibrium forward and ensures complete protonation of the resulting amine, preventing the formation of mixed free-base/salt species.

  • Stirring: Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by LC-MS.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove all DCM, Dioxane, and excess HCl. A thick oil or gum will remain.

  • Trituration: Add 15 mL of cold Diethyl Ether to the flask. Vigorously scrape the sides of the flask with a glass rod or use sonication for 5 minutes. The gum will transition into a fine, white precipitate[4].

  • Filtration: Filter the solid under vacuum, wash with additional cold Diethyl Ether, and dry under a high vacuum to yield the pyrimidin-2-yl piperidine hydrochloride salt.

References

  • Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives Source: ZODML / Scientific Research URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • WO2007122410A1 - Pyrimidine derivatives as PI3K inhibitors Source: Google Patents URL
  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists Source: MDPI URL

Sources

Optimization

Recrystallization solvents for 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide

Technical Support Center: Recrystallization & Handling of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide Welcome to the Technical Support Center. 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide is a highly valuable building...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization & Handling of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide

Welcome to the Technical Support Center. 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of oxadiazole derivatives and cholinesterase inhibitors[1]. Structurally, it is an amphiphilic molecule: the 1-(pyrimidin-2-yl)piperidine core is lipophilic, while the terminal carbohydrazide moiety (-CONHNH₂) is highly polar and capable of extensive hydrogen bonding. This unique structural dichotomy dictates its behavior during isolation and purification.

Below, you will find field-proven troubleshooting guides, quantitative solvent data, and self-validating experimental protocols to ensure high-yield, high-purity recrystallization.

PART 1: Troubleshooting Guides & FAQs

Q1: What is the optimal recrystallization solvent system for 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide, and why? A1: Methanol and Aqueous Ethanol are the premier choices for piperidine-4-carbohydrazide derivatives[1][2]. The Causality: Because the target molecule is amphiphilic, it requires a solvent that can balance these opposing forces. Polar protic solvents like methanol perfectly solvate the highly polar carbohydrazide group at reflux temperatures by participating in hydrogen bonding. However, as the temperature drops, the solvent's kinetic energy decreases, and its capacity to disrupt the strong intermolecular hydrogen bonds between the carbohydrazide molecules diminishes rapidly. This steep thermal solubility gradient forces the compound out of solution, driving high-yield crystallization[1][3].

Q2: My product is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How can I resolve this? A2: Oiling out occurs when the compound becomes supersaturated at a temperature above the melting point of the solute-rich phase, causing it to separate as a liquid rather than a solid crystal lattice. The Causality: This is typically caused by a cooling rate that is too rapid, or a solvent system that is slightly too non-polar, which prevents proper lattice nucleation. The Solution: Reheat the mixture to reflux until it forms a single homogeneous phase. Cool it extremely slowly (e.g., 1°C/min). If oiling out persists, introduce a more polar co-solvent (like a few drops of water to an ethanol system) to alter the solubility curve, or scratch the inside of the glass flask with a glass rod to provide mechanical nucleation sites.

Q3: How do I ensure the removal of unreacted hydrazine hydrate before or during recrystallization? A3: 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide is typically synthesized via the hydrazinolysis of its corresponding ester[2][3]. Residual hydrazine is a common, highly reactive impurity. The Causality: Hydrazine hydrate is highly soluble in water and polar alcohols. Washing the crude filter cake with cold distilled water or cold methyl tert-butyl ether (MTBE) prior to methanol recrystallization effectively strips away residual hydrazine without dissolving the bulk target compound[4].

PART 2: Quantitative Data Summaries

To aid in experimental design, the following table summarizes the physicochemical impact of various solvent systems on the recrystallization of carbohydrazide derivatives.

Solvent SystemBoiling Point (°C)Polarity IndexYield/Purity ImpactSuitability & Mechanistic Notes
Methanol 64.75.1High Yield / High PurityOptimal. Provides an excellent thermal solubility gradient for carbohydrazides, balancing the lipophilic core[1].
Aqueous Ethanol (95%) ~78.0~5.2Med Yield / High PurityGood. The water content increases the removal of polar impurities but may slightly reduce the overall product yield[2].
MTBE 55.22.5Low Yield / Med PurityPoor for Recrystallization. Too non-polar. Better utilized as an anti-solvent or for cold-washing the crude cake[4].

PART 3: Step-by-Step Experimental Protocol

Self-Validating Methanol Recrystallization Protocol This protocol is designed to be a self-validating system, ensuring that errors are caught before proceeding to downstream synthesis.

  • Dissolution : Suspend the crude 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide in minimal high-purity methanol (approximately 3-5 mL per gram of crude material)[1].

  • Heating : Heat the suspension to reflux (65°C) under continuous stirring until complete dissolution is achieved.

    • Self-Validation Check: If solid particulates persist after 15 minutes at reflux, they are likely insoluble inorganic impurities or polymerized byproducts. Do not add more solvent; proceed immediately to step 3.

  • Hot Filtration : Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove the insoluble impurities.

  • Controlled Cooling : Allow the filtrate to cool to room temperature undisturbed for 2 hours. This slow cooling promotes the formation of a large, pure crystal lattice. Once at room temperature, transfer the flask to a 4°C refrigerator for an additional 4 hours to maximize the yield.

  • Isolation : Collect the purified crystals via vacuum filtration. Wash the filter cake with 1-2 mL of ice-cold methanol to remove any surface impurities from the mother liquor.

  • Drying & Verification : Dry the crystals under high vacuum at 40°C for 12 hours.

    • Self-Validation Check: Verify purity via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase, or via melting point analysis before utilizing the compound in downstream coupling reactions[2].

PART 4: Visualizations

G A Crude 1-(Pyrimidin-2-yl) piperidine-4-carbohydrazide B Suspend in Methanol (3-5 mL/g) A->B C Heat to Reflux (65°C) until Dissolved B->C D Hot Filtration (Remove Insoluble Impurities) C->D E Controlled Cooling (RT then 4°C) D->E F Vacuum Filtration & Cold MeOH Wash E->F G Pure Crystalline Product F->G

Standard Recrystallization Workflow for Piperidine-4-carbohydrazide Derivatives.

G2 A Issue: Product Oils Out (Liquid-Liquid Separation) B Is the cooling rate too fast? A->B C Reheat to dissolve, cool slowly at 1°C/min B->C Yes D Are there nucleation sites? B->D No E Scratch flask interior or add seed crystals D->E No F Is the solvent too non-polar? D->F Yes G Add polar co-solvent (e.g., Water/Ethanol) F->G Yes

Troubleshooting Logic Tree for Oiling Out During Recrystallization.

PART 5: References

  • Title: CARBOHYDRAZIDE (1,3-DIAMINOUREA) - Ataman Kimya Source: atamanchemicals.com URL:

  • [2] Title: Pyrazine Carbohydrazide Synthesis: Technical Support Center - Benchchem Source: benchchem.com URL:

  • [3] Title: The Pivotal Role of the Acetyl Group in 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide - Benchchem Source: benchchem.com URL:

  • [1] Title: Synthesis, biological evaluation, and molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazides Source: tubitak.gov.tr URL:

  • [4] Title: US20240417387A1 - Sulfonylpiperazinyl compounds for treatment of bacterial infections - Google Patents Source: google.com URL:

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of Hydrazide Functional Groups During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent the degradation of hydrazi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent the degradation of hydrazide-functionalized reagents.

Hydrazide chemistry is a cornerstone of bioconjugation, widely used for labeling periodate-oxidized glycoproteins, carbohydrates, and antibodies[1]. However, the hydrazide functional group (R-CO-NH-NH2) is inherently reactive and highly susceptible to oxidative and hydrolytic degradation. This guide provides a mechanistic understanding of these degradation pathways, alongside field-proven, self-validating protocols to ensure the integrity of your reagents.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are hydrazide functional groups so susceptible to oxidation during storage? A: The vulnerability of hydrazides stems from the highly nucleophilic, electron-rich terminal nitrogen. In the presence of atmospheric oxygen, trace transition metals, or UV light, the hydrazide group can undergo oxidation—often initiated via a polar hydride transfer or single-electron transfer mechanism[2]. This process generates highly reactive acyl radicals or diazonium intermediates. These intermediates rapidly decompose into inert carboxylic acids (releasing nitrogen gas) or dimerize to form symmetric diacylhydrazines[3]. Because the terminal amine is destroyed, the reagent permanently loses its ability to form hydrazone bonds with target aldehydes[4].

Q2: What are the visible and analytical signs of hydrazide degradation? A: Macroscopically, severe degradation may present as yellowing, caking, or clumping of the powder due to moisture ingress and dimer formation. However, catastrophic loss of reactivity often occurs without any visible changes[3]. Analytically, degradation must be tracked using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). A reduction in the primary hydrazide peak area, accompanied by the emergence of carboxylic acid or diacylhydrazine peaks, definitively indicates oxidative or hydrolytic cleavage.

Q3: How does moisture act as a catalyst for hydrazide failure? A: While oxidation is the primary threat, hydrolysis is a aggressive competing pathway. Moisture exposure facilitates the nucleophilic attack of water on the carbonyl carbon of the hydrazide, cleaving the molecule into a carboxylic acid and free hydrazine[3]. Furthermore, an aqueous microenvironment accelerates transition-metal-catalyzed oxidative pathways. Maintaining strictly anhydrous conditions is therefore non-negotiable.

Part 2: Troubleshooting Guide

Issue 1: Complete loss of conjugation efficiency (e.g., failed antibody labeling).

  • Root Cause: The hydrazide reagent was exposed to ambient air and humidity during repeated freeze-thaw cycles, leading to complete oxidation into unreactive carboxylic acids.

  • Causality: Every time a cold vial is opened in ambient air, condensation forms. This moisture introduces dissolved oxygen and facilitates hydrolysis/oxidation.

  • Solution: Never store hydrazides in a single bulk container if it will be accessed multiple times. Implement Protocol A to aliquot the reagent under an inert atmosphere immediately upon receipt[5].

Issue 2: Inconsistent HPLC purity profiles and insoluble particulates in the reaction buffer.

  • Root Cause: Photo-oxidation and subsequent dimerization.

  • Causality: Exposure to light can trigger radical-mediated oxidation, leading to the formation of diacylhydrazines (dimers). These dimers are significantly more hydrophobic and less soluble in aqueous bioconjugation buffers than the parent hydrazide.

  • Solution: Mandate the use of amber glass vials and store the compounds in the dark. Ensure bioconjugation buffers are degassed and optionally treated with a chelator (e.g., 1 mM EDTA) to sequester trace metals that catalyze radical formation.

Part 3: Data Presentation

The following tables summarize the quantitative stability metrics and degradation pathways associated with hydrazide reagents.

Table 1: Storage Conditions and Expected Shelf Life

Storage ConditionAtmosphereContainer TypeMoisture ControlEstimated Shelf Life
Ambient (25°C)AirClear GlassNone< 1 month
4°CAirAmber GlassNone1–3 months
-20°CArgon/NitrogenAmber GlassDesiccant Packet12–24 months
-80°CArgon/NitrogenAmber GlassDesiccant Packet> 24 months

Table 2: Common Degradation Pathways and Byproducts

Degradation PathwayEnvironmental TriggerPrimary ByproductImpact on Bioconjugation
Oxidation O₂, Trace Metals[2]Carboxylic Acid + N₂Complete loss of reactivity
Hydrolysis H₂O, pH extremes[3]Carboxylic Acid + HydrazineLoss of reactivity; toxicity risk
Dimerization O₂, UV LightDiacylhydrazineSteric hindrance; insolubility

Part 4: Visualizations

G Hydrazide Hydrazide (R-CO-NH-NH2) Oxidation Oxidative Stress (O2, Metals, Light) Hydrazide->Oxidation Hydrolysis Hydrolytic Stress (H2O, pH extremes) Hydrazide->Hydrolysis Radical Acyl Radical / Diazo Intermediates Oxidation->Radical Carboxylic Carboxylic Acid (Inactive) Hydrolysis->Carboxylic Hydrazine Free Hydrazine (Toxic Byproduct) Hydrolysis->Hydrazine Radical->Carboxylic + N2 Diacyl Diacylhydrazine (Inactive Dimer) Radical->Diacyl

Mechanistic pathways of hydrazide degradation via oxidation and hydrolysis.

Workflow Receipt 1. Receipt of Bulk Hydrazide GloveBox 2. Transfer to Glove Box (Argon/Nitrogen atm) Receipt->GloveBox Aliquot 3. Aliquot into Single-Use Amber Vials GloveBox->Aliquot Seal 4. Add Desiccant & Seal with PTFE Caps Aliquot->Seal Store 5. Store at -20°C or -80°C Seal->Store QC 6. Pre-use QC (HPLC-MS) Store->QC Conjugate 7. Proceed to Bioconjugation QC->Conjugate

Optimal workflow for handling, storage, and quality control of hydrazide reagents.

Part 5: Experimental Protocols

To create a self-validating system, the storage protocol (Protocol A) must be intrinsically linked to an analytical verification step (Protocol B).

Protocol A: Inert-Atmosphere Aliquoting and Storage

This protocol prevents the introduction of oxygen and moisture, effectively neutralizing the causality of degradation.

  • Equilibration: Transfer the sealed bulk hydrazide container into a glove box purged with high-purity Argon or Nitrogen gas. Allow the container to equilibrate to the inert atmosphere for 30 minutes before opening.

  • Aliquoting: Weigh out single-use aliquots (e.g., 1–5 mg) into pre-dried, amber glass vials. Rationale: Amber glass blocks UV/Vis light, preventing photo-induced radical formation.

  • Desiccation: Place the sealed vials into a secondary storage container (e.g., a heavy-duty Mylar bag or a sealed jar) containing a fresh silica gel micro-desiccant packet[3].

  • Sealing: Seal the vials tightly with PTFE-lined caps to prevent gas exchange, and wrap the exterior seal with Parafilm.

  • Storage: Transfer the secondary container directly to a -20°C or -80°C freezer[5].

Protocol B: Pre-Conjugation Quality Control (QC) via HPLC-MS

This protocol validates the success of Protocol A by confirming the chemical integrity of the hydrazide prior to expensive bioconjugation workflows.

  • Thawing: Remove a single-use aliquot from the freezer and place it in a benchtop desiccator. Allow it to equilibrate to room temperature for 30 minutes. Rationale: Opening a cold vial causes immediate atmospheric condensation, driving hydrolysis.

  • Sample Preparation: Dissolve 1 mg of the hydrazide in 1 mL of anhydrous, LC-MS grade acetonitrile (or an appropriate compatible solvent).

  • Chromatography: Inject 10 µL of the sample onto a C18 Reverse-Phase HPLC column. Elute using a linear gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) over 20 minutes.

  • Detection: Monitor the UV absorbance at the compound's specific λmax. Simultaneously, use positive-ion electrospray ionization mass spectrometry (ESI-MS) to confirm the presence of the parent mass [M+H]+.

  • Validation: Calculate the area under the curve (AUC) for the parent hydrazide peak. Proceed with the bioconjugation experiment only if the purity is ≥95%. If significant carboxylic acid peaks are detected, discard the aliquot.

References

  • Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
  • TCI America / Spectrum Chemical. SAFETY DATA SHEET: n-Octanoic Hydrazide.
  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.
  • BenchChem. Technical Support Center: Storage and Stability of 2-(2-Chlorophenyl)acetohydrazide.
  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Pyrimidinyl-Piperidine Coupling

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing the challenges of steric hindrance in pyrimidinyl-piperidine coupling reactions. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges of steric hindrance in pyrimidinyl-piperidine coupling reactions. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate this complex synthetic transformation. As Senior Application Scientists, we have curated this information based on established literature and extensive field experience to ensure you have reliable guidance for your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is designed to help you diagnose and solve specific problems you may encounter during the pyrimidinyl-piperidine coupling process.

Question 1: My Buchwald-Hartwig amination of a sterically hindered chloropyrimidine with a substituted piperidine is resulting in extremely low to no product yield. What are the primary factors I should investigate?

Answer:

Low yields in these demanding couplings often point to issues with the catalyst system, reaction conditions, or the inherent reactivity of your substrates. Here is a systematic approach to troubleshooting:

1. Re-evaluate Your Catalyst System:

  • Ligand Choice is Critical: For sterically hindered substrates, bulky, electron-rich phosphine ligands are essential.[1][2] Ligands like XPhos, RuPhos, and BrettPhos are excellent starting points.[3][4] These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[5][6] If one ligand fails, it is highly recommended to screen a panel of others, as subtle steric and electronic differences can have a significant impact.

  • Palladium Source and Pre-catalyst: The quality of your palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is paramount.[3][7] Consider using a pre-formed palladium-ligand complex (pre-catalyst) to ensure consistent and efficient activation of the active Pd(0) species.[8]

  • Catalyst Loading: For challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve conversion. However, be mindful of potential side reactions and purification difficulties at higher loadings.

2. Optimize Reaction Conditions:

  • Base Selection: The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly effective.[7] However, if your substrates are sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may provide better results, often requiring higher reaction temperatures.[3][9]

  • Solvent: Anhydrous, deoxygenated solvents are critical. Toluene and 1,4-dioxane are standard choices for Buchwald-Hartwig reactions.[9][10] Ensure your solvent is rigorously dried, as water can deactivate the catalyst.

  • Temperature and Reaction Time: Sterically hindered couplings often require elevated temperatures (typically 80-120 °C ) and extended reaction times.[7][10] Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. Microwave irradiation can also be a powerful tool to accelerate these reactions and improve yields.[11]

3. Consider the Nature of Your Substrates:

  • Leaving Group: While chlorides are common, sometimes switching to a more reactive leaving group like a bromide or triflate on the pyrimidine ring can facilitate the oxidative addition step.[7]

  • Steric Bulk on Both Partners: If both the pyrimidine and the piperidine are highly substituted near the reaction centers, the coupling may be inherently difficult. It's important to recognize that there are limits to even the most robust catalytic systems.

Below is a decision tree to guide your troubleshooting process:

G start Low Yield in Coupling catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrates Assess Substrate Reactivity start->substrates ligand Screen Bulky Ligands (XPhos, RuPhos, BrettPhos) catalyst->ligand pd_source Use High-Purity Pd Source or Pre-catalyst catalyst->pd_source base Screen Bases (NaOtBu, Cs2CO3, K3PO4) conditions->base temp_time Increase Temperature/Time Consider Microwave conditions->temp_time solvent Ensure Anhydrous/Deoxygenated Solvent (Toluene, Dioxane) conditions->solvent leaving_group Consider More Reactive Leaving Group (Br, OTf) substrates->leaving_group

Caption: Troubleshooting workflow for low-yield pyrimidinyl-piperidine coupling.

Question 2: I'm observing significant formation of a dehalogenated pyrimidine byproduct. How can I minimize this side reaction?

Answer:

Dehalogenation, or hydrodehalogenation, is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides or under harsh conditions.[1] It competes with the desired C-N bond formation. Here are strategies to mitigate this issue:

  • Lower the Reaction Temperature: This is often the most effective first step. While higher temperatures can increase the rate of the desired coupling, they can also accelerate the dehalogenation pathway.[11]

  • Choice of Base: Some bases are more prone to promoting dehalogenation. If you are using a strong alkoxide base like NaOtBu, consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.

  • Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus side reactions. Screening different bulky phosphine ligands may reveal one that favors the desired coupling pathway.

  • Amine Purity: Ensure the piperidine starting material is of high purity. Certain impurities can interfere with the catalytic cycle and promote side reactions.[12]

ParameterRecommendation for Reducing DehalogenationRationale
Temperature Lower the temperature (e.g., from 110 °C to 90 °C)Dehalogenation often has a higher activation energy than the desired coupling.
Base Switch from NaOtBu to Cs₂CO₃ or K₃PO₄Weaker bases can sometimes suppress competitive side reactions.
Ligand Screen alternative bulky phosphine ligandsThe ligand influences the stability and reactivity of the palladium intermediates.
Reagent Purity Use highly pure piperidine and pyrimidineImpurities can poison the catalyst or participate in unwanted side reactions.[12]

Question 3: My desired pyrimidinyl-piperidine product is difficult to purify. What strategies can I employ for effective isolation?

Answer:

Purification can be challenging due to the presence of residual catalyst, ligand, and structurally similar byproducts. Here are some recommended purification techniques:

  • Column Chromatography: This is the most common method.

    • Silica Gel: Standard silica gel chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase can help prevent the basic product from tailing on the acidic silica gel.

    • Alumina: For very basic compounds, basic or neutral alumina can be a better choice than silica gel to avoid streaking.

  • Acid-Base Extraction: Since the product contains a basic piperidine nitrogen, an acid-base extraction can be a powerful purification step.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as a salt.

    • Wash the organic layer to remove non-basic impurities.

    • Basify the aqueous layer (e.g., with 1M NaOH) to regenerate the free base of your product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to yield the purified product.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[13] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

G start Crude Product extraction Acid-Base Extraction (for basic products) start->extraction chromatography Column Chromatography start->chromatography crystallization Recrystallization (for solid products) start->crystallization pure_product Pure Product extraction->pure_product silica Silica Gel (consider basic modifier) chromatography->silica alumina Alumina (for very basic compounds) chromatography->alumina crystallization->pure_product silica->pure_product alumina->pure_product

Caption: Purification strategy decision tree for pyrimidinyl-piperidine products.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant challenge in pyrimidinyl-piperidine coupling?

A1: Steric hindrance is a phenomenon where the size of groups on a molecule physically impedes a reaction.[14] In this specific coupling, bulky substituents on the pyrimidine ring (especially adjacent to the C-X bond) and on the piperidine ring (particularly at the 2 and 6 positions) can block the palladium catalyst from getting close enough to perform the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[15] This slows down the reaction or prevents it from happening altogether.

Q2: Are there alternatives to the Buchwald-Hartwig amination for these types of couplings?

A2: While the Buchwald-Hartwig amination is the most widely used and versatile method for C-N bond formation, other strategies exist.[1] For certain substrates, particularly those with highly electron-deficient pyrimidine rings, a Nucleophilic Aromatic Substitution (SₙAr) reaction can be effective.[10] This method does not require a metal catalyst but typically needs a highly activated pyrimidine and may require harsh conditions (high temperatures, strong bases). Copper-catalyzed C-N coupling (Ullmann-type reaction) is another alternative, though it has traditionally been more limited in scope for sterically hindered partners.[16][17]

Q3: Can Nickel catalysts be used for these challenging couplings?

A3: Yes, nickel-based catalysts are emerging as a viable, more earth-abundant alternative to palladium for C-N cross-coupling reactions.[3] They can exhibit different reactivity and selectivity profiles and may be successful in cases where palladium catalysts fail. However, nickel catalysis is often more sensitive to air and moisture, and reaction development may require more extensive optimization.

Q4: How important is the purity of the piperidine reactant?

A4: The purity of the amine is exceedingly important.[12] Trace impurities can poison the palladium catalyst, leading to a failed reaction. Piperidines can be susceptible to oxidation, which can introduce interfering byproducts.[13] It is often advisable to purify commercially available piperidines, for example by distillation, before use in a sensitive coupling reaction.[18]

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction of Buchwald-Hartwig Amination

This protocol provides a starting point for optimizing the coupling of a substituted chloropyrimidine with a piperidine derivative.

Materials:

  • Substituted chloropyrimidine (1.0 equiv)

  • Piperidine derivative (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated toluene (to make a 0.1 M solution with respect to the chloropyrimidine)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vial with a stir bar

Procedure:

  • Preparation: In a glovebox, add the substituted chloropyrimidine, palladium pre-catalyst, and base to the reaction vial.

  • Reagent Addition: Add the toluene, followed by the piperidine derivative.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using an appropriate method as described in the troubleshooting guide (e.g., column chromatography).

References

  • Copper-Catalyzed C–N Coupling with Sterically Hindered Partners. American Chemical Society.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Buchwald–Hartwig amin
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Syracuse University.
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)
  • Buchwald-Hartwig Amin
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • What are your go-to Buchwald conditions for difficult couplings? Reddit.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • Troubleshooting low yield in pyridine functionaliz
  • The Asymmetric Buchwald–Hartwig Amination Reaction.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
  • Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.
  • Troubleshooting common issues in pyrimidine synthesis. Benchchem.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • A General Strategy for N–(Hetero)
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry.
  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
  • Purification of piperidines.
  • A kind of purification method of high-purity piperidine.
  • avoiding racemization during the synthesis of chiral piperidine acids. Benchchem.
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • This document is the Accepted Manuscript version of a Published Work that appeared in final form in N
  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Amination of chloropyrazine and 2-chloropyrimidine.

Sources

Troubleshooting

Thermal stability issues of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide

Welcome to the Technical Support Center for 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide . As a building block frequently utilized in medicinal chemistry—particularly for the synthesis of 1,3,4-oxadiazoles, triazoles, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide . As a building block frequently utilized in medicinal chemistry—particularly for the synthesis of 1,3,4-oxadiazoles, triazoles, and kinase inhibitor intermediates—this compound presents unique handling challenges.

The carbohydrazide moiety (-CO-NH-NH₂) is highly reactive and susceptible to thermal degradation. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will dissect the causality of thermal instability, provide self-validating experimental protocols, and troubleshoot common failure points to ensure the integrity of your synthetic workflows.

PART 1: Core Mechanisms of Thermal Degradation

To prevent degradation, you must first understand the thermodynamic and kinetic vulnerabilities of the carbohydrazide functional group. Heating 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide does not result in a single mode of failure; rather, it triggers competing degradation pathways depending on the microenvironment (solvent, concentration, and moisture).

  • Hydrolysis (Moisture-Dependent): At temperatures above 80°C in the presence of trace water, the amide-like C-N bond undergoes rapid hydrolysis, yielding 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid and free hydrazine.

  • Homolytic Cleavage (Temperature-Dependent): The N-N bond is the weakest link in the molecule. Reactive dynamics simulations demonstrate that extreme thermal stress (>150°C) induces homolytic cleavage, generating hydrazinyl radicals that rapidly disproportionate into ammonia (NH₃), nitrogen gas (N₂), and unreactive amide byproducts[1].

  • Bimolecular Condensation (Concentration-Dependent): Prolonged heating at intermediate temperatures (100°C–120°C) allows the highly nucleophilic terminal amine to attack the carbonyl carbon of adjacent molecules, forming symmetric diacylhydrazines and releasing hydrazine.

ThermalPathways A 1-(Pyrimidin-2-yl)piperidine- 4-carbohydrazide B Hydrolysis Pathway (Moisture + >80°C) A->B H2O C Homolytic Cleavage (>150°C) A->C Thermal Stress D Bimolecular Condensation (High Conc. + Heat) A->D Intermolecular E Carboxylic Acid + Hydrazine B->E F Amide Radicals -> NH3 + N2 C->F G Sym-Diacylhydrazine + Hydrazine D->G

Fig 1. Primary thermal degradation pathways of carbohydrazide moieties under experimental stress.

PART 2: Quantitative Data on Thermal Stability

Understanding the exact thermal thresholds is critical for reaction design. Baseline studies on carbohydrazide stability indicate that decomposition ratios exceed 50% after just 20 minutes at 150°C (423K)[2]. Furthermore, coordination with trace metals can catalyze explosive decomposition profiles above 190°C[3].

Table 1: Thermal Degradation Kinetics & Parameters

TemperatureEnvironmental ConditionObserved Effect on Carbohydrazide MoietyEstimated Half-Life
-20°C Inert Gas (Argon/N₂)Completely stable; no degradation observed.> 2 years
25°C Ambient AirStable, provided the environment is strictly dry.> 6 months
80°C Aqueous / High HumidityOnset of hydrolysis to carboxylic acid.~ 10 hours
120°C Neat / Organic SolventOnset of thermal decomposition & condensation.~ 2 hours
150°C Neat / Organic SolventRapid homolytic cleavage of the N-N bond[1].< 15 minutes
180°C+ NeatComplete degradation (N₂, NH₃ release)[2].< 2 minutes

PART 3: Troubleshooting Guide & FAQs

Q: Why does my compound turn yellow/brown and lose reactivity when dried in a vacuum oven at 80°C? A: Vacuum ovens often suffer from uneven heating, creating localized hot spots that exceed your set temperature. At >100°C, the N-N bond undergoes thermal stress, initiating homolytic cleavage[1]. The yellow/brown discoloration is indicative of radical polymerization and the formation of azo-byproducts. Solution: Dry the compound in a vacuum desiccator at room temperature over P₂O₅.

Q: I am trying to synthesize a 1,3,4-oxadiazole from this carbohydrazide. Why am I seeing a high percentage of a heavy byproduct (sym-diacylhydrazine)? A: This is a classic kinetic vs. thermodynamic issue. Prolonged conventional heating (e.g., refluxing in toluene for 12 hours) provides enough time for the terminal amine to undergo intermolecular nucleophilic attack on unreacted starting material. Solution: Switch to microwave irradiation. Rapid heating (ramping to 120°C in 2 minutes) kinetically favors the intramolecular cyclodehydration over the slower bimolecular condensation.

Q: Is it safe to autoclave aqueous solutions containing this compound for biological assays? A: No. Autoclaving (121°C, high pressure steam) will completely destroy the compound via the hydrolysis pathway. The carbohydrazide will quantitatively convert to 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid and free hydrazine within minutes. Solutions must be sterile-filtered (0.22 µm) at room temperature instead.

PART 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every workflow involving this compound must be a self-validating system. Do not proceed to the next step without confirming the integrity of the intermediate.

Workflow S1 Cryo-Storage (-20°C, Ar) S2 Desiccated Thawing S1->S2 S3 LC-MS/NMR Validation S2->S3 S4 Anhydrous Reaction Setup S3->S4 S5 Controlled Heating (<100°C) S4->S5

Fig 2. Self-validating workflow for handling 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide.

Protocol A: Preparation of Anhydrous Stock Solutions

Causality: Atmospheric moisture condenses on cold glassware. If the compound is dissolved before reaching room temperature, introduced water will cause hydrolysis during subsequent heating steps.

  • Thawing: Remove the vial from -20°C storage. Place it unopened in a desiccator for exactly 30 minutes to equilibrate to room temperature.

  • Atmosphere Exchange: Purge a dry flask with Argon for 5 minutes. Transfer the solid compound into the flask under a positive stream of Argon.

  • Dissolution: Add strictly anhydrous solvent (e.g., dry DMF or THF, max 50 ppm H₂O verified by Karl Fischer titration).

  • Validation Checkpoint (Critical): Before using the stock solution, withdraw a 5 µL aliquot, dilute in MeCN, and run a rapid LC-MS.

    • Pass Criteria: Dominant[M+H]⁺ peak corresponding to the intact carbohydrazide.

    • Fail Criteria: Presence of a peak at [M-14] (loss of NH) or a peak corresponding to the carboxylic acid mass. If present, discard the solution.

Protocol B: Microwave-Assisted Cyclization (Avoiding Thermal Degradation)

Causality: By utilizing microwave irradiation, we bypass the low-temperature regime where bimolecular condensation dominates, forcing the reaction rapidly into the intramolecular cyclization pathway before homolytic cleavage can occur.

  • Setup: In a microwave-safe vial, combine 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide (0.1 M), your coupling partner (e.g., an orthoester or carboxylic acid), and a dehydrating agent (e.g., POCl₃ or Burgess reagent) in anhydrous 1,4-dioxane.

  • Sealing: Seal the vial with a heavy-duty crimp cap to prevent solvent evaporation, which would artificially increase concentration and promote condensation.

  • Irradiation: Program the microwave synthesizer to ramp to 120°C over exactly 2 minutes, hold for 10 minutes, and actively cool with compressed air to <30°C within 1 minute.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The starting material spot (highly polar, stains strongly with ninhydrin due to the free amine) should be completely absent, replaced by a higher Rf spot (the cyclized product).

References

  • Evaluation of Thermal Decomposition Rate of Carbohydrazide and Its Reducing Effect on Carbon Steel Corrosion. ampp.org.
  • Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride.
  • Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed.

Sources

Optimization

Minimizing side reactions in carbohydrazide acylation protocols

Welcome to the Technical Support Center for Carbohydrazide Chemistry. As Senior Application Scientists, we understand that working with highly reactive bifunctional nucleophiles like carbohydrazide ( ) can be challenging...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbohydrazide Chemistry. As Senior Application Scientists, we understand that working with highly reactive bifunctional nucleophiles like carbohydrazide (


) can be challenging. This guide is designed to provide drug development professionals and synthetic chemists with field-proven insights, focusing on the causality behind side reactions and the mechanistic rationale for our validated protocols.

Section 1: Understanding Carbohydrazide Reactivity (FAQ)

Q: Why is carbohydrazide so prone to side reactions during acylation? A: Carbohydrazide possesses two highly nucleophilic terminal amine groups. Because there is minimal steric or electronic differentiation between these two symmetric sites, the initial monoacylation does not sufficiently deactivate the second amine. Consequently, monoacylation competes directly with over-acylation (forming 1,5-diacylcarbohydrazides)[1]. Furthermore, the N-N bond is labile under harsh conditions, and the acyl hydrazide intermediates can undergo unintended thermal cyclodehydration to form 1,3,4-oxadiazoles[2].

Q: Can my choice of solvent directly cause side reactions? A: Absolutely. A frequent and critical oversight is the use of carboxylic acids as solvents or co-solvents. Formic acid rapidly formylates hydrazides, while acetic acid leads to partial acetylation even at room temperature, effectively destroying the reactive moiety before the intended acylating agent is introduced[3].

G CHZ Carbohydrazide (NH2-NH-CO-NH-NH2) Mono Monoacyl Carbohydrazide (Target) CHZ->Mono 0°C, 1 eq Acyl Diacyl 1,5-Diacylcarbohydrazide (Over-acylation) CHZ->Diacyl Excess Acyl, >25°C Acyl Acylating Agent (R-COCl) Acyl->Mono Mono->Diacyl Further Acylation Oxadiazole 1,3,4-Oxadiazole (Cyclization Byproduct) Diacyl->Oxadiazole Dehydrating Conditions (Heat, POCl3)

Reaction pathways of carbohydrazide acylation highlighting target and side products.

Section 2: Troubleshooting Guide

Issue 1: Rampant Over-Acylation (Formation of 1,5-Diacylcarbohydrazides)

Symptoms: LC-MS analysis shows a major peak corresponding to


 or a similar diacylated mass. The yield of the monoacylated target is exceptionally poor.
Root Cause:  If the acylating agent (e.g., acid chloride) is present in even a slight excess, or if local concentration spikes occur during addition, the second amine will react.
Causality & Solution: 
  • Stoichiometric Asymmetry: Use a large excess of carbohydrazide (e.g., 3 to 5 equivalents). Statistically, this ensures the electrophile encounters unreacted carbohydrazide rather than the monoacylated intermediate.

  • Kinetic Freezing: Conduct the addition of the acylating agent at 0°C. Lowering the kinetic energy of the system exponentially increases the selectivity for the primary amine over the slightly deactivated monoacyl intermediate[1].

Issue 2: Unwanted Cyclization to 1,3,4-Oxadiazoles

Symptoms: A loss of water (-18 Da) is observed in the mass spectrum. NMR analysis shows the disappearance of N-H protons and the appearance of a highly conjugated heterocyclic system. Root Cause: Diacylcarbohydrazides or monoacyl intermediates undergo cyclodehydration. This is typically triggered by elevated temperatures (>60°C) or the presence of dehydrating agents like ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


, 

, or strong acids. Causality & Solution:
  • Avoid Dehydrating Reagents: If the open-chain hydrazide is your target, do not use ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    . If activating a carboxylic acid, utilize milder coupling reagents (e.g., EDC/HOBt or CDI) instead of converting to an acid chloride in situ.
    
  • Thermal Quenching: Maintain reaction and rotary evaporation temperatures below 40°C to prevent thermal decomposition and cyclization[1].

Issue 3: Solvent-Induced Formylation/Acetylation

Symptoms: Unexpected +28 Da (formyl) or +42 Da (acetyl) mass adducts on the carbohydrazide core. Root Cause: Utilizing formic or acetic acid during the preparation or purification of hydrazides. Formylation is exceptionally fast and outcompetes many intended coupling reactions[3]. Causality & Solution:

  • Solvent Switch: Transition to inert aprotic solvents (e.g., THF, DCM, or DMF). If an acidic environment is strictly required for solubility, use a non-nucleophilic acid catalyst (e.g., catalytic p-TsOH) in an inert solvent[3].

Workflow Start Start Acylation Protocol CheckSolvent Is solvent reactive? (e.g., Formic/Acetic Acid) Start->CheckSolvent ChangeSolvent Switch to inert solvent (e.g., THF, DCM) CheckSolvent->ChangeSolvent Yes CheckEquivalents Are equivalents > 1.0? CheckSolvent->CheckEquivalents No ChangeSolvent->CheckEquivalents ReduceEquivalents Use strict 1:1 ratio or excess carbohydrazide CheckEquivalents->ReduceEquivalents Yes CheckTemp Is temperature > 25°C? CheckEquivalents->CheckTemp No ReduceEquivalents->CheckTemp LowerTemp Cool to 0°C - 5°C during addition CheckTemp->LowerTemp Yes Target High Yield Monoacylation CheckTemp->Target No LowerTemp->Target

Step-by-step troubleshooting workflow to minimize side reactions during acylation.

Section 3: Quantitative Data on Side Reactions

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.

Table 1: Effect of Reaction Conditions on Carbohydrazide Acylation Product Distribution

Acylating AgentSolventTemp (°C)Equivalents (CHZ:Acyl)Major ProductYield of Target (%)
Benzoyl ChlorideDCM251:11,5-Diacylated< 30%
Benzoyl ChlorideTHF05:1Monoacylated > 85%
Benzoic Acid + EDCDMF251:1Monoacylated 75%
Benzoyl Chloride

901:21,3,4-Oxadiazole0% (Target lost)
Acetic Acid (neat)AcOH20N/AAcetylated CHZN/A

Section 4: Validated Experimental Protocol: Highly Selective Monoacylation

This protocol is designed as a self-validating system . By utilizing a large excess of carbohydrazide and specific aqueous workup conditions, the protocol inherently prevents diacylation and automatically separates the desired product from unreacted starting materials without the need for complex chromatography.

Step-by-Step Methodology:

  • Preparation & Solvation: Dissolve 5.0 equivalents of carbohydrazide in a large volume of anhydrous THF (or a THF/DMF mixture if solubility is poor). Causality: Complete dissolution is required to ensure the statistical advantage of the 5.0 equivalents is maintained in the liquid phase.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the system to equilibrate to 0°C to 5°C[1].

  • Activation/Addition: Dissolve 1.0 equivalent of the target acyl chloride in anhydrous THF. Add this solution dropwise via an addition funnel over 30-45 minutes under vigorous stirring. Causality: Dropwise addition into a vast excess of cold carbohydrazide ensures the highly reactive acyl chloride molecules exclusively encounter unreacted carbohydrazide, kinetically freezing out diacylation.

  • In-Process Monitoring: Stir for 2 hours at 0°C. Monitor by TLC (eluent: DCM/MeOH 9:1). The monoacyl product will appear as a new spot, while diacyl impurities (if any) will elute higher.

  • Quenching & Self-Purifying Workup: Quench the reaction with cold saturated aqueous

    
    . Extract the mixture with ethyl acetate. Causality: The excess unreacted carbohydrazide is highly water-soluble and will remain entirely in the aqueous phase, effectively self-purifying the organic layer.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at <35°C. Causality: Keeping the water bath temperature low during solvent removal prevents thermal decomposition and unwanted oxadiazole cyclization.
    

References

  • Acylation of Hydrazides with Acetic Acid and Formic Acid Source: Chemical and Pharmaceutical Bulletin (pharm.or.jp) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of nitrogen-rich heterocycles. 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide is a highly versatile building block widely...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of nitrogen-rich heterocycles. 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide is a highly versatile building block widely used in the development of kinase inhibitors, GPCR antagonists, and bioactive hydrazone derivatives[1]. However, its high nitrogen content and the presence of both an electron-withdrawing pyrimidine ring and a polar carbohydrazide moiety create specific nuances in its Nuclear Magnetic Resonance (NMR) profile.

This guide provides an objective, data-driven comparison of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide against its direct precursor and a structural analog. By understanding the causality behind these chemical shifts, researchers can establish a self-validating analytical workflow for structural confirmation.

Mechanistic Insights & Structural Signatures

To accurately interpret the 1H NMR spectrum of this compound, we must dissect the molecule into three distinct electronic environments:

  • The Pyrimidin-2-yl Ring (Electron Withdrawal): The pyrimidine ring contains two electronegative nitrogen atoms at positions 1 and 3. When the piperidine nitrogen is conjugated to the C2 position of this ring, strong electron withdrawal occurs via resonance and inductive effects. This significantly deshields the equatorial protons (H2, H6) of the piperidine ring, pushing them downfield to ~4.65 ppm. Because the pyrimidine ring is symmetric, its own protons resolve into a simple, highly diagnostic doublet-triplet pattern.

  • The Piperidine Core (Conformational Dynamics): The piperidine ring adopts a chair conformation. The axial and equatorial protons experience different magnetic shielding, resulting in distinct multiplet signals. The strong pull from the pyrimidine ring primarily affects the adjacent equatorial protons, while the axial protons remain further upfield.

  • The Carbohydrazide Moiety (Proton Exchange): The conversion of an ester to a carbohydrazide replaces aliphatic alkoxy signals with exchangeable nitrogen protons (-NH- and -NH2). Because these protons readily exchange with protic solvents, acquiring the spectrum in a strictly aprotic, polar solvent like DMSO-d6 is mandatory to prevent signal broadening or disappearance[2]. The internal amide-like -NH- is deshielded by the adjacent carbonyl, appearing downfield (~9.0 ppm), while the terminal -NH2 appears further upfield (~4.2 ppm)[3].

Comparative 1H NMR Data Analysis

To objectively benchmark the NMR performance and structural signatures of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide, we compare it against its synthetic precursor (Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate ) and a pyridine-based analog (1-(Pyridin-2-yl)piperidine-4-carbohydrazide ).

Note: All data are referenced in DMSO-d6 at 400 MHz.

Proton AssignmentTarget: 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazidePrecursor: Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylateAnalog: 1-(Pyridin-2-yl)piperidine-4-carbohydrazide
Aromatic (Heterocycle) δ 8.35 (d, J=4.7 Hz, 2H)δ 6.58 (t, J=4.7 Hz, 1H)δ 8.35 (d, J=4.7 Hz, 2H)δ 6.58 (t, J=4.7 Hz, 1H)δ 8.08 (dd, 1H), δ 7.50 (ddd, 1H)δ 6.80 (d, 1H), δ 6.60 (dd, 1H)
Piperidine H2, H6 (eq) δ 4.65 (m, 2H)δ 4.60 (m, 2H)δ 4.25 (m, 2H)
Piperidine H2, H6 (ax) δ 2.95 (m, 2H)δ 3.05 (m, 2H)δ 2.80 (m, 2H)
Piperidine H4 δ 2.35 (m, 1H)δ 2.65 (m, 1H)δ 2.35 (m, 1H)
Piperidine H3, H5 δ 1.75 (m, 2H)δ 1.45 (m, 2H)δ 1.85 (m, 2H)δ 1.50 (m, 2H)δ 1.75 (m, 2H)δ 1.55 (m, 2H)
Functional Group δ 9.05 (br s, 1H, NH) δ 4.20 (br s, 2H, NH2) δ 4.08 (q, 2H, CH2) δ 1.18 (t, 3H, CH3) δ 9.05 (br s, 1H, NH) δ 4.20 (br s, 2H, NH2)

Key Takeaways from the Comparison:

  • Target vs. Precursor: The successful formation of the carbohydrazide is definitively proven by the complete disappearance of the ethyl quartet (δ 4.08) and triplet (δ 1.18), replaced by the broad hydrazide singlets at δ 9.05 and δ 4.20[3].

  • Target vs. Analog: The pyrimidine ring exhibits a highly symmetric doublet/triplet pattern (integrating 2:1), whereas the pyridine analog shows a complex, asymmetric four-signal pattern (integrating 1:1:1:1). Furthermore, the stronger electron-withdrawing nature of pyrimidine pushes the piperidine equatorial protons further downfield (δ 4.65) compared to pyridine (δ 4.25)[4].

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. The following step-by-step methodology ensures high-fidelity data acquisition and mathematical proof of structural integrity.

Phase 1: Sample Preparation & Acquisition
  • Solvent Selection: Weigh 10–15 mg of the purified compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d6 prevents the rapid proton exchange of the -NH- and -NH2 groups that would occur in CDCl3 or MeOD, ensuring these diagnostic peaks remain visible[2].

  • Instrument Calibration: Transfer to a 5 mm NMR tube. Tune and match the probe on a 400 MHz spectrometer. Lock onto the deuterium signal of DMSO-d6 and shim the magnetic field until the lock level is stable.

  • Parameter Optimization:

    • Spectral Width: Set to 15 ppm to comfortably capture the downfield -NH- signal.

    • Relaxation Delay (D1): Set to 2.0 seconds . Causality: Hydrazide and aromatic protons often have longer T1 relaxation times. A sufficient D1 ensures quantitative integration.

    • Scans (NS): Acquire 16 to 32 scans to achieve an optimal signal-to-noise ratio.

Phase 2: Processing & Self-Validation
  • Signal Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Fourier transform the FID, then manually phase and baseline-correct the spectrum. Calibrate the TMS peak to exactly 0.00 ppm.

  • The 3:9:3 Mathematical Proof: To ensure the compound is structurally intact and free of precursor contamination, the integration must serve as an internal control.

    • Set the integration of the pyrimidine doublet (δ 8.35) to exactly 2.00 .

    • Validation 1: The pyrimidine triplet (δ 6.58) must integrate to 1.00 ± 0.05 . (Total Aromatic = 3).

    • Validation 2: The sum of all aliphatic piperidine multiplets (δ 1.45 to δ 4.65) must integrate to 9.00 ± 0.45 .

    • Validation 3: The sum of the exchangeable hydrazide protons (δ 9.05 and δ 4.20) must integrate to 3.00 ± 0.15 .

    • Failure Mode: If the ethoxy quartet at δ 4.08 appears, the hydrazinolysis reaction is incomplete. If the aliphatic region exceeds 9.00, suspect solvent or aliphatic impurities.

Workflow Visualization

The following diagram maps the logical progression from sample preparation to structural validation, highlighting the critical decision gates in the NMR interpretation process.

NMR_Workflow cluster_Interpretation Signal Interpretation Module Start Compound Synthesis & Purification SamplePrep Sample Preparation (DMSO-d6 + TMS) Start->SamplePrep Acquisition 1H NMR Acquisition (400 MHz, 298K) SamplePrep->Acquisition Aromatic Aromatic Region (δ 6.0 - 9.0 ppm) Acquisition->Aromatic Aliphatic Aliphatic Region (δ 1.5 - 5.0 ppm) Acquisition->Aliphatic Heteroatom Heteroatom Protons (NH/NH2, Broad) Acquisition->Heteroatom Pyrimidine Pyrimidin-2-yl (d, t splitting) Aromatic->Pyrimidine Piperidine Piperidine Ring (m splitting) Aliphatic->Piperidine Hydrazide Carbohydrazide (br s) Heteroatom->Hydrazide Validation Structural Confirmation (Integral Ratio 3:9:3) Pyrimidine->Validation Piperidine->Validation Hydrazide->Validation

Fig 1: Logical workflow for the 1H NMR acquisition and structural validation of the target compound.

References

  • Synthesis, biological evaluation, and molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives. Turkish Journal of Chemistry. 3

  • BSA Binding, molecular docking and in vitro biological screening of some new 1, 2, 4-triazole heterocycles bearing azinane nucleus. PubMed. 2

  • Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. 4

  • Synthesis, Characterization and Antibacterial Activity of Biologically Important Vanillin Related Hydrazone Derivatives. SCIRP. 1

Sources

Comparative

Comprehensive LC-MS/MS Comparison Guide: Fragmentation Patterns of Pyrimidinyl-Piperidine Hydrazides

Executive Summary & Analytical Context Pyrimidinyl-piperidine hydrazides represent a highly versatile structural scaffold in modern drug discovery, frequently appearing in kinase inhibitors and GPCR modulators. Accurate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Pyrimidinyl-piperidine hydrazides represent a highly versatile structural scaffold in modern drug discovery, frequently appearing in kinase inhibitors and GPCR modulators. Accurate structural elucidation and trace-level quantification of these compounds in complex biological matrices require robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies.

This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF/Orbitrap) versus Triple Quadrupole (QqQ) platforms for analyzing these compounds. Furthermore, we dissect the causality behind their specific Collision-Induced Dissociation (CID) fragmentation patterns to empower researchers with predictive structural elucidation capabilities.

Mechanistic Causality of Fragmentation Patterns

Understanding the fragmentation of pyrimidinyl-piperidine hydrazides requires analyzing the molecule as three distinct functional domains: the pyrimidine ring, the piperidine linker, and the hydrazide moiety. During Positive Electrospray Ionization (ESI+), protonation preferentially occurs at the most basic nitrogen—typically the secondary/tertiary amine of the piperidine or the pyrimidine nitrogen.

  • Hydrazide Cleavage (The Labile Zone): The hydrazide group (-CO-NH-NH2) is highly susceptible to fragmentation. The primary pathway involves the cleavage of the N-N bond or the C-N bond, often resulting in the loss of neutral ammonia (NH3, -17 Da) or the formation of an acylium ion[1].

  • Piperidine Ring Opening: Alpha-cleavage adjacent to the piperidine nitrogen is a hallmark of cyclic amines. This charge-directed fragmentation leads to ring opening, followed by the sequential loss of alkyl radicals or ethylene molecules.

  • Pyrimidine Ring Stability & Cleavage: The pyrimidine ring is highly conjugated and stable, often dominating the lower mass range of the MS/MS spectrum as an intact fragment. However, under higher collision energies, it undergoes characteristic ring contraction and the expulsion of hydrogen cyanide (HCN, -27 Da)[2].

Fragmentation_Pathway Parent [M+H]+ Precursor Ion Pyrimidinyl-Piperidine Hydrazide HydrazideCleavage Hydrazide Cleavage Loss of NH3 (-17 Da) / N-N scission Parent->HydrazideCleavage PiperidineCleavage Piperidine Ring Opening Alpha-Cleavage Parent->PiperidineCleavage FragmentA Acylium Ion Fragment HydrazideCleavage->FragmentA FragmentB Pyrimidinyl-Piperidine Core Ion HydrazideCleavage->FragmentB PyrimidineCleavage Pyrimidine Fragmentation Loss of HCN (-27 Da) FragmentC Substituted Pyrimidine Ion PyrimidineCleavage->FragmentC FragmentB->PyrimidineCleavage

Primary MS/MS fragmentation pathways of pyrimidinyl-piperidine hydrazides under CID.

Platform Comparison: HRMS (Q-TOF) vs. QqQ

When selecting an LC-MS platform for pyrimidinyl-piperidine hydrazides, the choice hinges on the project phase: metabolite identification (elucidation) versus pharmacokinetic (PK) bioanalysis (quantification).

Feature / MetricHigh-Resolution MS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, Metabolite IDHigh-throughput PK quantification
Mass Accuracy < 2 ppm (Exact mass determination)Nominal mass (~0.1 Da)
Fragmentation Resolution Resolves isobaric fragments (e.g., NH3 loss vs. OH loss)Cannot distinguish close isobaric interferences
Sensitivity (Targeted) Moderate to High (PRM mode)Ultra-High (SRM/MRM mode)
Dynamic Range 3-4 orders of magnitude5-6 orders of magnitude
Data Acquisition Data-Dependent (DDA) / Data-Independent (DIA)[3]Selected Reaction Monitoring (SRM)[4]

Verdict: For initial structural characterization and mapping the exact fragmentation pathways of novel pyrimidinyl-piperidine hydrazides, HRMS is mandatory . The exact mass capabilities confirm whether a 17 Da loss is strictly NH3 (hydrazide origin) or an unexpected hydroxyl loss. Conversely, for validated bioanalytical assays requiring sub-ng/mL limits of detection, the QqQ platform remains the gold standard .

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to continuously monitor matrix effects, extraction recovery, and ionization efficiency.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma containing the pyrimidinyl-piperidine hydrazide analyte into a 96-well plate.

  • Add 150 µL of cold Acetonitrile (ACN) spiked with 10 ng/mL of a 13C/15N-labeled pyrimidinyl-piperidine SIL-IS. Causality: The SIL-IS co-elutes exactly with the analyte, normalizing any ion suppression occurring in the ESI source.

  • Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Collision Energy (CE) Optimization: Perform a CE ramp (10 eV to 40 eV) using Argon as the collision gas. Causality: Lower CE (10-15 eV) favors the initial loss of the hydrazide NH3, while higher CE (30-40 eV) is required to shatter the piperidine ring and isolate the pyrimidine core.

LCMS_Workflow SamplePrep Sample Prep (+ SIL-IS Spike) LC UHPLC Separation (RP-C18) SamplePrep->LC Ionization Ionization (ESI+) LC->Ionization MS1 Precursor Selection (Q1) Ionization->MS1 CID Fragmentation (q2 / CID) MS1->CID MS2 Fragment Analysis (Q3 / TOF) CID->MS2

Step-by-step LC-MS/MS analytical workflow for pyrimidinyl-piperidine hydrazides.

Quantitative Data Presentation: Expected Fragmentation Table

The following table summarizes the theoretical and empirically observed fragmentation data for a generic pyrimidinyl-piperidine hydrazide scaffold (assuming a base [M+H]+ of m/z 320 for illustrative purposes).

Fragment IdentityExpected Neutral LossExample m/zCollision Energy (eV)Diagnostic Value
[M+H]+ Precursor None320.155 - 10Confirms intact molecular weight.
[M+H - NH3]+ -17 Da (Ammonia)303.1215 - 20Highly diagnostic for terminal unsubstituted hydrazides.
Pyrimidinyl-Piperidine Core Loss of Hydrazide side chain162.1025 - 30Confirms the presence of the intact linker and pyrimidine ring.
Pyrimidine Ion Loss of Piperidine + Hydrazide80.0535 - 40Confirms the core pyrimidine scaffold.
[Pyrimidine - HCN]+ -27 Da from Pyrimidine53.04> 40Deep structural confirmation of the pyrimidine ring.

Conclusion

For the rigorous analysis of pyrimidinyl-piperidine hydrazides, researchers must leverage the complementary strengths of both HRMS and QqQ platforms. HRMS provides the necessary exact mass resolution to confidently map the sequential cleavage of the hydrazide and piperidine moieties, ensuring accurate structural elucidation. Once the fragmentation pathway is validated, transitioning the specific precursor-to-product ion transitions to a QqQ platform enables highly sensitive, high-throughput quantification suitable for clinical and preclinical development.

References

1.2. BenchChem Technical Support Team. "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." Benchchem. 2 1.3. IntechOpen. "Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide." IntechOpen. 1 1.9. ResearchGate. "MS/MS spectra obtained from the [M-H]⁻ ion fragmentation of selected hydrazones." ResearchGate. 4 1.15. Accesson. "Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum." Accesson. 3

Sources

Validation

Pyrimidine vs. Pyridine Piperidine Derivatives: A Comparative Guide for Kinase Inhibitor Design

As a Senior Application Scientist, evaluating the subtle yet profound impact of bioisosteric replacements is central to rational drug design. When optimizing nitrogen-containing heterocycles, the choice between a pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the subtle yet profound impact of bioisosteric replacements is central to rational drug design. When optimizing nitrogen-containing heterocycles, the choice between a pyridine and a pyrimidine ring—particularly when appended to a saturated piperidine scaffold—can dictate a molecule's success or failure[1].

This guide provides an objective, data-driven comparison of pyrimidine versus pyridine piperidine derivatives. By examining their physicochemical properties, kinase binding mechanics, and the experimental workflows required to validate their bioactivity, researchers can make informed decisions during lead optimization.

Physicochemical & Structural Causality

The fundamental difference between pyridine (one nitrogen) and pyrimidine (two nitrogens at positions 1 and 3) lies in their electron distribution and hydrogen-bonding capacity[1][2]. When a piperidine ring is attached (e.g., via a C-C or C-N bond), the electronic effects of the aromatic core propagate to the saturated ring, altering the entire molecule's pharmacokinetic profile.

  • Basicity & pKa: The additional electronegative nitrogen in pyrimidine draws electron density away from the ring system. If the piperidine is directly linked, the pyrimidine core acts as a stronger electron-withdrawing group than pyridine, often lowering the pKa of the piperidine nitrogen. This causality is critical: a lower pKa increases the fraction of un-ionized drug at physiological pH, directly improving membrane permeability.

  • Lipophilicity (LogP): Pyrimidines are inherently less lipophilic than pyridines due to the extra polar nitrogen[3]. This reduction in LogP improves aqueous solubility and reduces off-target hydrophobic interactions, such as binding to the hERG channel central cavity.

Table 1: Physicochemical Comparison of Scaffolds
FeaturePyridine-Piperidine ScaffoldPyrimidine-Piperidine ScaffoldImpact on Drug Design
Nitrogen Count (Aromatic) 12Dictates electron density and polarity.
H-Bond Acceptors SingleDual (Bidentate potential)Pyrimidine offers superior kinase hinge engagement.
Lipophilicity (LogP) HigherLowerPyrimidine generally improves aqueous solubility.
Piperidine pKa Modulation Moderate electron withdrawalStrong electron withdrawalPyrimidine increases the un-ionized fraction at pH 7.4.
Metabolic Stability Susceptible to oxidation (N-oxidation)Highly stablePyrimidine resists CYP450-mediated metabolism.

Bioactivity & Target Engagement Logic

In the context of kinase inhibitors, the aromatic core typically occupies the ATP-binding pocket, interacting directly with the hinge region[4]. The substitution of a pyridine for a pyrimidine ring has been shown to drastically improve potency and selectivity in various kinase inhibitors, such as in the development of the ERK5 inhibitor BAY-885[5].

  • Pyridine-Piperidine: Offers a single hydrogen-bond acceptor. While sufficient for many targets, it may leave adjacent hydrogen-bond donor residues on the kinase hinge unsatisfied, limiting target residence time.

  • Pyrimidine-Piperidine: Provides two hydrogen-bond acceptors. This bidentate potential allows for a more robust interaction network with the kinase hinge backbone (e.g., interacting with both the NH of the hinge valine/leucine and an adjacent structural water molecule). The piperidine moiety typically projects outward toward the solvent-exposed region, serving as a solubilizing group or a vector for further functionalization[3][6].

BindingLogic cluster_0 Pyridine-Piperidine Scaffold cluster_1 Pyrimidine-Piperidine Scaffold P_Core 1 H-Bond Acceptor Higher Lipophilicity Hinge Kinase Hinge Region (ATP Pocket) P_Core->Hinge Single H-Bond OffTarget Off-Target / hERG (Hydrophobic) P_Core->OffTarget Higher Liability M_Core 2 H-Bond Acceptors Lower Lipophilicity M_Core->Hinge Dual H-Bond (Stronger) M_Core->OffTarget Reduced Liability

Caption: Diagram illustrating the differential kinase hinge binding and off-target liabilities of the two scaffolds.

Experimental Profiling: Step-by-Step Methodologies

To objectively compare these derivatives, a self-validating testing cascade is required. We must establish biochemical potency, confirm intracellular target engagement, and assess safety.

Protocol 1: Biochemical Potency via TR-FRET (LanthaScreen™ Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying kinase affinity[7]. It eliminates compound auto-fluorescence interference, ensuring the IC50 difference between the pyridine and pyrimidine derivatives is purely affinity-driven[8][9].

  • Reagent Preparation: Prepare 1X Kinase Buffer A. Dilute the target kinase to the pre-determined EC80 concentration (e.g., 10 ng/mL) to ensure assay sensitivity[8].

  • Compound Dilution: Prepare a 3-fold serial dilution of the Pyridine and Pyrimidine piperidine derivatives in 100% DMSO, then dilute 100-fold into the kinase buffer to maintain a final DMSO concentration of 1%[9].

  • Reaction Assembly: In a 384-well low-volume white plate, add 5 µL of the test compound, 5 µL of the kinase/antibody mixture (containing 2 nM Tb-labeled phosphospecific antibody), and 5 µL of the fluorescent tracer (at its specific Kd concentration)[9][10].

  • Incubation & Detection: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the emission ratio (520/495) and fit to a 4-parameter logistic curve to determine the IC50[8][9].

Protocol 2: Cellular Target Engagement via NanoBRET™

Biochemical assays do not account for cell permeability or intracellular ATP competition. The NanoBRET assay measures live-cell target occupancy using a NanoLuc® fusion protein and a cell-permeable fluorescent tracer[11][12][13].

  • Cell Plating: Transfect HEK293 cells with the target-NanoLuc® fusion plasmid. Plate at 10,000 cells/well in a 384-well tissue culture-treated plate and incubate overnight at 37°C[11].

  • Tracer & Compound Addition: Add the NanoBRET tracer (at the recommended K_app concentration) and the serially diluted piperidine derivatives directly to the adhered cells[11][13].

  • Equilibration: Incubate for 2 hours at 37°C to allow the derivatives to permeate the membrane and compete with the tracer for the intracellular kinase-NanoLuc fusion[14].

  • Substrate Addition & Reading: Add the NanoBRET Nano-Glo® Substrate and the extracellular NanoLuc inhibitor (to mitigate signal from dead cells)[14][15]. Read luminescence (Donor: 460 nm) and fluorescence (Acceptor: 618 nm). Calculate the BRET ratio to determine the cellular IC50[13].

Workflow Syn 1. Scaffold Synthesis Pyridine-Piperidine Pyrimidine-Piperidine Bio 2. Biochemical Profiling TR-FRET IC50 Affinity Validation Syn->Bio Cell 3. Cellular Target Engagement NanoBRET Assay Permeability & Occupancy Bio->Cell ADME 4. ADME & Safety Microsomal Stability hERG Inhibition Cell->ADME Select 5. Lead Selection Data Integration ADME->Select

Caption: Self-validating experimental workflow for evaluating the bioactivity of piperidine-linked heterocycles.

Quantitative Data Comparison (Case Study)

The following table presents representative structure-activity relationship (SAR) data demonstrating the optimization trajectory when transitioning from a pyridine to a pyrimidine core in a kinase inhibitor program (modeled after ERK5/p38 MAPK optimization campaigns)[5][16].

Table 2: Representative SAR Data for Kinase Inhibition
Scaffold TypeCompound IDBiochemical IC50 (nM)Cellular NanoBRET IC50 (nM)hERG Inhibition (% at 10 µM)LogP (Calculated)
Pyridine-Piperidine Cmpd A145 ± 12850 ± 4565%3.8
Pyrimidine-Piperidine Cmpd B12 ± 245 ± 5<10%2.4

Data Analysis & Causality: The transition from a pyridine (Cmpd A) to a pyrimidine (Cmpd B) core yields a >10-fold increase in biochemical potency. This is directly attributed to the engagement of an additional hydrogen bond in the kinase hinge region[3]. Furthermore, the reduced LogP of the pyrimidine scaffold drastically mitigates hERG liability, demonstrating a superior safety profile while maintaining excellent cellular target engagement due to the optimized pKa of the piperidine nitrogen[1][5].

References

  • "Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5." Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

Sources

Comparative

A Guide to the Structural Analysis of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide: A Comparative Crystallographic Approach

For researchers and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the anticipated X-ray crystallo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the anticipated X-ray crystallography data for 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide, a molecule of significant interest due to its hybrid structure incorporating the pharmacologically relevant pyrimidine and piperidine scaffolds. While a definitive crystal structure for this specific compound is not publicly available as of this writing, this guide will leverage data from closely related analogues to infer its likely structural characteristics. This comparative approach, grounded in established crystallographic principles, offers valuable insights for researchers working with this and similar molecular frameworks.

The piperidine ring is a ubiquitous feature in pharmaceuticals, and the pyrimidine ring is a cornerstone of nucleobases, lending this compound a unique profile for potential biological activity. The carbohydrazide linker introduces a flexible and hydrogen-bonding-rich moiety, further enhancing its potential for molecular interactions.

The Experimental Blueprint: A Workflow for Crystal Structure Determination

The definitive determination of a molecule's solid-state structure is achieved through single-crystal X-ray diffraction (SC-XRD). The following is a detailed, step-by-step methodology that would be employed to obtain the crystallographic data for 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide.

Step 1: Crystallization

The primary and often most challenging step is the growth of high-quality single crystals. For a molecule like 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide, a systematic screening of crystallization conditions is necessary. This involves:

  • Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) should be tested.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant, inducing crystallization.

    • Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and promoting crystal formation.

The choice of technique and solvent is critical and often empirical. The goal is to obtain crystals that are well-formed, of sufficient size (typically 0.1-0.3 mm in each dimension), and free from defects.

Step 2: Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

The data collection process involves irradiating the crystal with a monochromatic X-ray beam (commonly from a copper or molybdenum source) and recording the diffraction pattern on a detector as the crystal is rotated. Modern diffractometers automate this process, systematically collecting data from all possible crystal orientations.

Step 3: Structure Solution and Refinement

The collected diffraction data, consisting of a list of reflection intensities and their positions, is then processed.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

  • Structure Solution: The intensities of the reflections are used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The quality of the final structure is assessed using metrics such as the R-factor, which indicates the agreement between the experimental and calculated structure factors.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis cluster_output Final Output Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization Mounting Crystal Mounting & Cooling Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Processing Data Processing & Reduction Data_Collection->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis

In the absence of a published structure for 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide, we can draw valuable comparisons from structurally related molecules that have been crystallographically characterized.

Comparator 1: The Pyrimidinyl-Piperidine Core

A close analogue, 4-(pyrimidin-2-yl)piperazin-1-ium chloride , provides insight into the likely conformation of the pyrimidinyl-piperidine linkage. The piperazine ring is electronically and sterically similar to the piperidine ring.

Parameter4-(pyrimidin-2-yl)piperazin-1-ium chlorideExpected for 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide
Piperazine/Piperidine Conformation ChairChair
Pyrimidinyl-Piperazine/Piperidine Torsion Angle The pyrimidine ring is typically oriented to minimize steric hindrance with the piperazine ring.A similar orientation is expected, with the piperidine nitrogen lone pair likely influencing the rotational barrier.
Intermolecular Interactions N-H...Cl hydrogen bonds dominate the crystal packing.[1]The carbohydrazide group will be a primary site for hydrogen bonding (N-H...O and N-H...N interactions).

The piperidine ring in the target molecule is expected to adopt a stable chair conformation, which is the lowest energy conformation for six-membered saturated rings. The substituent at the 4-position (the carbohydrazide group) will likely occupy an equatorial position to minimize steric strain.

Comparator 2: The Piperidine-4-carbohydrazide Moiety

While no crystal structure of the parent piperidine-4-carbohydrazide is readily available, structures of N'-substituted derivatives, such as N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide , offer clues about the conformation of this fragment.

ParameterN'-substituted piperidine-4-carbohydrazidesExpected for 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide
Piperidine Conformation ChairChair
Carbohydrazide Conformation The C-N bond of the hydrazide can exhibit restricted rotation. The planarity of the hydrazide group is influenced by its substitution.The terminal -NH2 group will allow for a range of conformations and will be a key participant in hydrogen bonding networks.
Intramolecular Hydrogen Bonding Possible between the piperidine nitrogen and the hydrazide group, depending on the conformation.Intramolecular hydrogen bonding may occur, influencing the overall molecular shape.

The carbohydrazide functional group is a versatile hydrogen bond donor and acceptor. In the crystal lattice of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide, it is anticipated that this group will play a crucial role in forming a robust network of intermolecular hydrogen bonds, which will dictate the overall crystal packing.

Logical Relationship Diagram

logical_relationship cluster_fragments Structural Fragments cluster_comparators Comparator Molecules cluster_properties Predicted Structural Properties Target 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide PyrPip Pyrimidinyl-Piperidine Core Target->PyrPip PipCarb Piperidine-4-Carbohydrazide Moiety Target->PipCarb Comp1 4-(Pyrimidin-2-yl)piperazin-1-ium chloride PyrPip->Comp1 provides insight into Comp2 N'-substituted piperidine-4-carbohydrazides PipCarb->Comp2 provides insight into Conf Conformation (Chair Piperidine) Comp1->Conf HBond Hydrogen Bonding Network Comp2->HBond Packing Crystal Packing Conf->Packing HBond->Packing

Caption: Relationship between the target molecule, its fragments, and comparator structures.

Conclusion

This guide has outlined the experimental approach for determining the X-ray crystal structure of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide and provided a comparative analysis based on existing crystallographic data of analogous structures. While the definitive structure remains to be determined, this analysis provides a strong foundation for understanding its likely three-dimensional arrangement, conformational preferences, and intermolecular interactions. For researchers in medicinal chemistry and drug design, these insights are crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents. The detailed experimental workflow serves as a practical guide for those embarking on the crystallographic analysis of this or similar novel compounds.

References

  • Yamuna, T. S., Jasinski, J. P., & Yathirajan, H. S. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133–o136. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Pyrimidin-2-yl Piperidine Scaffolds: A Comparative Validation

For researchers, scientists, and drug development professionals, the pyrimidin-2-yl piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant molecules. The ef...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrimidin-2-yl piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant molecules. The efficient and robust synthesis of this privileged structure is paramount to the rapid advancement of drug discovery programs. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes, moving beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations that inform methodological choices in a real-world drug development setting.

This document is structured to provide a holistic understanding of the available synthetic strategies, grounded in experimental data and field-proven insights. We will dissect three major synthetic paradigms:

  • The Workhorse: Nucleophilic Aromatic Substitution (SNAr)

  • The Precision Tool: Palladium-Catalyzed Buchwald-Hartwig Amination

  • The Atom-Economical Approach: The Principal Synthesis (Multicomponent Reaction)

Each of these routes offers distinct advantages and presents unique challenges. The selection of an optimal pathway is not a one-size-fits-all decision but rather a nuanced choice dependent on factors such as desired substitution patterns, scale of synthesis, cost of goods, and functional group tolerance.

At a Glance: A Comparative Overview of Synthetic Routes

The following table summarizes the key performance indicators for the primary synthetic routes to the pyrimidin-2-yl piperidine scaffold, providing a clear, data-driven comparison to inform your synthetic planning.

Synthetic RouteKey ReactantsCatalyst/ReagentsTypical Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Nucleophilic Aromatic Substitution (SNAr) 2-Halopyrimidine, PiperidineBase (e.g., K₂CO₃, Et₃N)Elevated temperatures (80-150 °C), often in polar aprotic solvents (e.g., DMSO, DMF) or neat.[1][2][3]70-98%Cost-effective, simple experimental setup, readily available starting materials.[4]Can require harsh conditions, potential for side reactions, regioselectivity can be an issue with polysubstituted pyrimidines.[2][4]
Buchwald-Hartwig Amination 2-Halopyrimidine, PiperidinePalladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃).[5][6]Milder temperatures (often room temp. to 110 °C), inert atmosphere.[5]85-99%High yields, excellent functional group tolerance, high regioselectivity, milder conditions.[4][7]Higher cost (catalyst and ligands), requires inert atmosphere, potential for heavy metal contamination.[4]
Principal Synthesis (Multicomponent) β-Dicarbonyl compound, Guanidine/Amidine, AldehydeAcid or Base catalyst (e.g., piperidine)Often one-pot, can be performed in various solvents, including aqueous media.[8]60-93%Atom-economical, rapid construction of molecular complexity, convergent.[8][9]Can be substrate-specific, optimization may be required for novel combinations, potential for complex product mixtures.

In-Depth Analysis of Synthetic Routes

The Workhorse: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often first-considered approach for the synthesis of pyrimidin-2-yl piperidines. This is due to the inherent electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[10] The reaction typically involves the displacement of a halide (commonly chlorine or bromine) from the pyrimidine ring by piperidine.

Causality Behind Experimental Choices:

The choice of a 2-halopyrimidine as the electrophile is strategic. The two ring nitrogens withdraw electron density, activating the ring towards nucleophilic attack. The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex, the key intermediate in this reaction.[11] The use of a base, such as potassium carbonate or triethylamine, is often necessary to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[2] For less reactive systems, microwave irradiation has been shown to significantly accelerate the reaction.[4]

Self-Validating System & Trustworthiness:

An SNAr reaction's progress is readily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the 2-halopyrimidine and the appearance of the desired product. The identity of the product can be unequivocally confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS). The simplicity of the reaction and the often-crystalline nature of the product lend a high degree of trustworthiness to this method.

Experimental Protocol: SNAr Synthesis of 2-(Piperidin-1-yl)pyrimidine

Reactants:

  • 2-Chloropyrimidine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-chloropyrimidine in DMF, add piperidine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 2-(piperidin-1-yl)pyrimidine.

Logical Workflow for SNAr Synthesis

SNAr_Workflow start Start reactants Combine 2-Chloropyrimidine, Piperidine, and K2CO3 in DMF start->reactants heating Heat Reaction Mixture (80-100 °C) reactants->heating monitoring Monitor by TLC/LC-MS heating->monitoring monitoring->heating Incomplete workup Quench with Ice-Water monitoring->workup Complete filtration Filter Precipitate workup->filtration purification Recrystallize Product filtration->purification product Pure 2-(Piperidin-1-yl)pyrimidine purification->product

Caption: Workflow for SNAr Synthesis of 2-(Piperidin-1-yl)pyrimidine.

The Precision Tool: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to heteroaromatic systems like pyrimidines is no exception.[6] This palladium-catalyzed cross-coupling reaction provides a powerful and often milder alternative to SNAr, with a broader substrate scope and superior functional group tolerance.[7]

Causality Behind Experimental Choices:

The catalytic cycle of the Buchwald-Hartwig reaction involves the oxidative addition of the 2-halopyrimidine to a Pd(0) complex, followed by coordination of piperidine, deprotonation by a base, and reductive elimination to furnish the product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are typically employed to promote the reductive elimination step and prevent catalyst deactivation.[5][12] The choice of base is also crucial, with sodium tert-butoxide and cesium carbonate being common choices. The reaction is performed under an inert atmosphere to prevent oxidation of the sensitive Pd(0) catalyst.

Self-Validating System & Trustworthiness:

Similar to SNAr, the progress of a Buchwald-Hartwig reaction is monitored by TLC or LC-MS. However, the complexity of the catalytic system means that reaction optimization may be required, particularly when dealing with challenging substrates. The potential for palladium contamination in the final product is a key consideration in pharmaceutical applications, necessitating robust purification methods and analytical validation (e.g., by inductively coupled plasma mass spectrometry, ICP-MS).

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 2-(Piperidin-1-yl)pyrimidine

Reactants:

  • 2-Bromopyrimidine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add the 2-bromopyrimidine and a stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed toluene, followed by the piperidine via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the pure product.

Logical Pathway for Buchwald-Hartwig Amination

Buchwald_Workflow start Start (Inert Atmosphere) reagents Combine Pd₂(dba)₃, XPhos, NaOtBu, and 2-Bromopyrimidine start->reagents solvent_amine Add Anhydrous Toluene and Piperidine reagents->solvent_amine heating Heat Reaction Mixture (80-110 °C) solvent_amine->heating monitoring Monitor by TLC/LC-MS heating->monitoring monitoring->heating Incomplete workup Cool and Filter through Celite monitoring->workup Complete purification Column Chromatography workup->purification product Pure 2-(Piperidin-1-yl)pyrimidine purification->product

Caption: Workflow for Buchwald-Hartwig synthesis of the target scaffold.

The Atom-Economical Approach: The Principal Synthesis (Multicomponent Reaction)

The "Principal Synthesis" of pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine or amidine derivative. This approach can be adapted into a multicomponent reaction (MCR) to rapidly generate complex pyrimidin-2-yl piperidine scaffolds in a single pot. For instance, a three-component reaction between a β-ketoester, guanidine, and an aldehyde can yield a dihydropyrimidine, which can be subsequently oxidized and further functionalized. A more direct approach could involve a one-pot reaction of an aldehyde, a cyanoacetate, and a guanidine derivative, catalyzed by piperidine itself.[8]

Causality Behind Experimental Choices:

The elegance of the multicomponent approach lies in its convergence and atom economy. The reaction proceeds through a cascade of interconnected reactions, such as Knoevenagel condensation, Michael addition, and cyclization, to build the pyrimidine ring.[8] Piperidine can act as both a nucleophile and a basic catalyst in these transformations. The choice of solvent can be critical, with aqueous media often being a green and effective option.

Self-Validating System & Trustworthiness:

While highly efficient, MCRs can sometimes lead to the formation of multiple products, necessitating careful optimization of reaction conditions (stoichiometry, temperature, catalyst loading) to achieve high selectivity for the desired product. The structural elucidation of the product is crucial and may require advanced analytical techniques (e.g., 2D NMR, X-ray crystallography) to confirm the regiochemistry of the substitutions.

Experimental Protocol: Piperidine-Catalyzed One-Pot Synthesis of a Substituted 2-Aminopyrimidine

Reactants:

  • Aromatic Aldehyde (1.0 equiv)

  • Ethyl Cyanoacetate (1.2 equiv)

  • Guanidine Nitrate (1.5 equiv)

  • Piperidine (catalytic amount)

  • Water

Procedure:

  • In a round-bottom flask, combine the aldehyde, ethyl cyanoacetate, guanidine nitrate, and a catalytic amount of piperidine in water.

  • Reflux the reaction mixture at 100 °C, monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from hot ethanol to obtain the pure 2-aminopyrimidine derivative.[8]

Logical Flow for Multicomponent Pyrimidine Synthesis

MCR_Workflow start Start reactants Combine Aldehyde, Ethyl Cyanoacetate, Guanidine Nitrate, and Piperidine in Water start->reactants reflux Reflux at 100 °C reactants->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete workup Cool and Filter Product monitoring->workup Complete purification Recrystallize from Ethanol workup->purification product Pure Substituted 2-Aminopyrimidine purification->product

Caption: Workflow for a piperidine-catalyzed multicomponent pyrimidine synthesis.

Conclusion and Future Outlook

The synthesis of pyrimidin-2-yl piperidine scaffolds is a mature field with several robust and validated synthetic routes at the disposal of the modern medicinal chemist.

  • Nucleophilic Aromatic Substitution remains a highly valuable and cost-effective method, particularly for large-scale syntheses where the starting materials are readily available and the reaction conditions are well-tolerated.

  • Buchwald-Hartwig Amination offers unparalleled precision, functional group tolerance, and high yields, making it the go-to method for complex, late-stage functionalizations in drug discovery programs, despite its higher cost.

  • Multicomponent Reactions represent a paradigm of efficiency and atom economy, allowing for the rapid generation of molecular diversity from simple building blocks.

The choice of synthetic route will ultimately be guided by the specific goals of the research program. For early-stage discovery, the flexibility of the Buchwald-Hartwig amination and the diversity-generating potential of multicomponent reactions are highly attractive. For process development and large-scale manufacturing, the cost-effectiveness and simplicity of SNAr are compelling. As the demand for novel therapeutics containing the pyrimidin-2-yl piperidine scaffold continues to grow, the development of even more efficient, sustainable, and scalable synthetic methodologies will remain a key area of research and innovation.

References

  • Shaikh, A. A., et al. (2015). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Journal of Chemical and Pharmaceutical Research, 7(9), 564-569. Available at: [Link]

  • Li, J. J. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development, 17(2), 221-224. Available at: [Link]

  • Shaikh, A. A., et al. (2015). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Journal of Chemical and Pharmaceutical Research, 7(9), 564-569. Available at: [Link]

  • Patel, H. M., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 5(9), 3766-3772. Available at: [Link]

  • Zare, A., et al. (2020). Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid. Polycyclic Aromatic Compounds, 42(4), 1-14. Available at: [Link]

  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][8][13]thiadiazole Series. European Journal of Organic Chemistry, 2015(31), 6933-6942. Available at: [Link]

  • Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]

  • Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][8][13]thiadiazole Series. ResearchGate. Available at: [Link]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1435-1440. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Deibl, N., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. Available at: [Link]

  • Manorama, P., & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences, 2(8). Available at: [Link]

  • Sirous, H., et al. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Retrieved March 7, 2026, from [Link]

  • Magedov, I. V., et al. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566. Available at: [Link]

  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7859. Available at: [Link]

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(22), 4626-4630. Available at: [Link]

  • Alarcon-Esposito, J., et al. (2019). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. Available at: [Link]

  • Nevado, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1345. Available at: [Link]

  • Soliman, A. M. M., et al. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(4), 649-665. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. Available at: [Link]

  • Cheeseman, M., et al. (2016). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. MedChemComm, 7(5), 963-973. Available at: [Link]

  • Xu, D., et al. (2014). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Serbian Chemical Society, 79(4), 433-437. Available at: [Link]

  • Chen, J., et al. (2022). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development, 26(1), 115-121. Available at: [Link]

  • Federation of American Scientists. (2023). Accelerating Biomanufacturing and Producing Cost-Effective Amino Acids through a Grand Challenge. Federation of American Scientists. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide proper disposal procedures

The safe handling and disposal of complex nitrogen-rich organic compounds is a critical operational mandate in modern drug development and chemical research. 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of complex nitrogen-rich organic compounds is a critical operational mandate in modern drug development and chemical research. 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide presents unique logistical challenges due to the combined reactivity of its pyrimidine ring, piperidine framework, and the highly reactive carbohydrazide moiety.

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides the mechanistic reasoning behind each safety measure, ensuring your laboratory operations are both scientifically sound and strictly compliant with environmental regulations.

Chemical Threat Profile & Mechanistic Causality

To dispose of a chemical safely, one must first understand its reactive behavior. 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide is not a standard benign organic solid. Its disposal parameters are dictated by its functional groups:

  • The Carbohydrazide Moiety (-CO-NH-NH₂): Carbohydrazides are derivatives of hydrazine. The terminal nitrogen atoms are electron-rich, making the compound a potent reducing agent[1]. If improperly mixed with strong oxidizing agents (e.g., nitric acid, peroxides, or permanganates), it can undergo rapid exothermic decomposition, releasing toxic nitrogen oxide (NOx) gases[2]. Furthermore, hydrazine derivatives are known skin sensitizers and are highly toxic to aquatic ecosystems[3].

  • The Pyrimidine & Piperidine Rings: These nitrogenous heterocycles contribute to the compound's overall high nitrogen content. When combusted, high-nitrogen organics generate significant NOx emissions, meaning standard open-air burning or low-temperature incineration is strictly prohibited[4].

Quantitative Hazard Summary
ParameterSpecification / ClassificationOperational Implication
Chemical Nature Nitrogen-rich organic reducing agentKeep strictly isolated from oxidizers and strong acids.
Environmental Toxicity High (Aquatic Ecotoxicity)Zero drain disposal. Must not enter the sanitary sewer system[5].
Primary Health Hazard Irritant, Sensitizer, Potential target organ toxicityMandates closed-system handling and rigorous PPE[6].
EPA Waste Classification Unlisted, but managed as Characteristic WasteRequires high-temperature incineration with NOx scrubbing[4].

Pre-Disposal: Operational Safety & PPE Validation

Before initiating any waste consolidation or spill cleanup, a self-validating safety perimeter must be established.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Double-gloving with heavy-duty nitrile gloves. Carbohydrazides can permeate thin latex upon prolonged exposure[1].

  • Eye/Face: Chemical splash goggles (OSHA 29 CFR 1910.133 compliant)[6].

  • Respiratory: If handling dry powder outside a localized exhaust system, an N95 or P100 particulate respirator is required to prevent inhalation of sensitizing dust[7].

Step-by-Step Disposal Methodologies

The following workflows provide self-validating, step-by-step procedures for the three primary states of waste generation in a laboratory setting.

Protocol A: Solid Waste Disposal (Unused Reagent or Powdered Waste)

Solid waste must be contained in a manner that prevents moisture ingress and accidental friction.

  • Container Selection: Select a clean, dry High-Density Polyethylene (HDPE) container. Causality: HDPE is chemically inert to mild reducing agents and prevents the leaching that can occur with lower-grade plastics[1].

  • Transfer: Using a static-free scoop, carefully transfer the solid waste into the HDPE container inside a certified chemical fume hood.

  • Segregation: Ensure the waste container is strictly designated for "Nitrogenous Organic Waste." Do not co-mingle this powder with heavy metal waste or oxidizing solids[8].

  • Labeling: Affix a hazardous waste label detailing the full chemical name. Do not use abbreviations. Mark the primary hazard as "Toxic/Irritant - Aquatic Hazard."

Protocol B: Aqueous & Organic Solution Disposal (HPLC/Reaction Waste)

When dissolved in solvents (e.g., methanol, DMSO, or water), the compound's mobility increases, elevating the risk of environmental contamination.

  • Compatibility Check: Verify that the liquid waste carboy does not contain concentrated acids or oxidizers. Causality: Mixing a carbohydrazide solution with acidic waste can trigger a violent gas-evolving reaction[8].

  • Carboy Selection: Utilize a designated "Non-Halogenated Organic Solvent" carboy (often white or clearly marked per institutional guidelines)[4].

  • Transfer: Use a closed-funnel system to pour the solution into the carboy to minimize aerosolization.

  • Secondary Containment: Store the carboy in a secondary containment tray to capture any potential leaks before they reach the floor drain[9].

Protocol C: Emergency Spill Response

In the event of a localized spill, immediate containment is prioritized over rapid cleanup to prevent airborne dust generation.

  • Isolate & Ventilate: Evacuate non-essential personnel and maximize fume hood/room ventilation[1].

  • Neutralize/Absorb: Do not use combustible materials like paper towels. Cover the spill completely with a non-combustible absorbent such as dry sand, earth, or vermiculite[5].

  • Collect: Gently sweep the absorbed mixture using a non-sparking brush and pan.

  • Decontaminate: Wash the spill surface with a mild soap and water solution, collecting the rinsate as hazardous aqueous waste. Do not allow the rinsate to enter the sink[5].

Waste Routing & Destruction Logic

To visualize the operational logic of handling 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide, refer to the decision matrix below.

DisposalWorkflow Start Waste Generation: 1-(Pyrimidin-2-yl)piperidine -4-carbohydrazide Decision Waste State? Start->Decision Solid Solid Powder/Crystals Decision->Solid Liquid Aqueous/Organic Solution Decision->Liquid Spill Accidental Spill Decision->Spill SolidAction Collect in HDPE container. Isolate from oxidizers. Solid->SolidAction LiquidAction Transfer to non-halogenated waste carboy. Liquid->LiquidAction SpillAction Absorb with sand/vermiculite. Sweep into hazmat bin. Spill->SpillAction Incineration High-Temp Incineration (Requires NOx scrubbing) SolidAction->Incineration LiquidAction->Incineration SpillAction->Incineration

Operational workflow for the segregation and ultimate destruction of carbohydrazide waste.

Regulatory Compliance & Final Destruction

Under US EPA guidelines (40 CFR Part 261), while this specific molecule may not possess a distinct "P" or "U" listed waste code, it must be managed as a hazardous waste due to its toxicity and reactivity profile[10].

The Mandate for Incineration: The only acceptable method for the final destruction of 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide is high-temperature commercial incineration . Because the compound contains a high density of nitrogen atoms, the contracted disposal facility must be equipped with specialized exhaust scrubbers designed to capture and neutralize hydrogen cyanide (HCN) and nitrogen oxides (NOx) generated during the combustion process[4]. Never attempt to neutralize bulk quantities of this chemical in-house.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Public Health Statement for Hydrazines." Centers for Disease Control and Prevention. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Carbohydrazide, 97%." Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 1H-indole-7-carbohydrazide, 97%." Available at: [Link]

  • Redox. "Safety Data Sheet Carbohydrazide Revision 4." Available at:[Link]

  • University of Otago. "Laboratory chemical waste disposal guidelines." Available at:[Link]

  • UNT Dallas. "Chemical Disposal Guidelines Department of Natural Sciences." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings." Available at: [Link]

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a dynamic system of risk mitigation grounded in chemical causality. Handling specialized pharmaceutical intermediates like 1-(Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a dynamic system of risk mitigation grounded in chemical causality. Handling specialized pharmaceutical intermediates like 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide requires understanding how its specific molecular architecture dictates its physical and toxicological behavior.

Generic safety protocols are insufficient for novel compounds. By analyzing the structural moieties of this molecule—the lipophilic pyrimidine ring, the basic piperidine core, and the highly reactive, nucleophilic carbohydrazide group—we can engineer a self-validating operational plan that ensures absolute safety and logistical efficiency.

Chemical Profiling & Hazard Causality

While a specific Safety Data Sheet (SDS) for 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide may not be universally published, we can accurately predict its hazard profile by analyzing its parent substructures, particularly the carbohydrazide moiety (CAS 497-18-7).

  • Dermal Sensitization & Absorption: The carbohydrazide group is a potent nucleophile. If exposed to the skin, it can covalently bind to epidermal proteins (haptenation), triggering an allergic contact dermatitis response (H317)[1]. This risk is amplified by the pyrimidine-2-yl group, which increases the molecule's overall lipophilicity, facilitating rapid penetration through the stratum corneum.

  • Thermal Instability: Carbohydrazides present a risk of explosion if heated under confinement (EUH044)[2].

  • Aquatic Toxicity: These derivatives are classified as toxic to aquatic life with long-lasting effects (H411), strictly prohibiting drain disposal[1].

Sensitization Exposure Dermal Exposure Absorption Pyrimidine Ring (High Lipophilicity) Exposure->Absorption Nucleophile Carbohydrazide Nucleophilic Attack Absorption->Nucleophile Protein Haptenation of Skin Proteins Nucleophile->Protein Sensitization Allergic Contact Dermatitis (H317) Protein->Sensitization

Figure 1: Mechanistic pathway of dermal absorption and protein haptenation leading to sensitization.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways identified above, the following PPE matrix must be strictly adhered to. Every piece of equipment is selected based on quantitative regulatory standards.

Protective EquipmentRegulatory StandardTechnical SpecificationScientific Justification
Chemical Gloves EN 374 / EU 2016/425Nitrile or Neoprene (Min 0.11 mm thickness)Prevents dermal absorption and haptenation of skin proteins caused by the nucleophilic carbohydrazide moiety[3].
Eye Protection EN 166 (EU) / NIOSH (US)Tightly fitting safety goggles or face shieldPrevents serious eye irritation (H319) from airborne particulates and fine dust[1].
Respirator EN 143 / NIOSHParticulate filter (P2/P3 or N95/P100)Required during weighing to mitigate acute inhalation toxicity and respiratory tract irritation[4].
Body Protection ISO 13688Flame-resistant, anti-static lab coatDry carbohydrazide powders can build static charges, presenting an ignition risk[1].

Operational Plan & Handling Protocol

Because dry powders can build static electricity charges when subjected to the friction of transfer and mixing operations[1], the operational workflow must prioritize anti-static measures and strict containment.

Workflow A 1. Pre-Operation (Ventilation & PPE) B 2. Weighing (Anti-static Enclosure) A->B C 3. Material Transfer (Sealed Vessel) B->C D 4. Reaction Setup (Inert Atmosphere) C->D E 5. Quenching & Decontamination D->E F 6. Waste Disposal (EPA Compliant) E->F

Figure 2: Step-by-step operational workflow for handling reactive carbohydrazide intermediates.

Step-by-Step Handling Methodology
  • Pre-Operation Preparation: Ensure the fume hood is fully operational with a face velocity of 80–100 fpm. Ground all analytical balances and spatulas to prevent static electricity buildup[1]. Don all PPE specified in the matrix.

  • Weighing: Utilize a static-dissipative spatula to transfer the 1-(Pyrimidin-2-yl)piperidine-4-carbohydrazide powder into a pre-tared, sealable amber vial. Perform this exclusively within a localized exhaust ventilation enclosure or a glove bag to prevent aerosolization.

  • Transfer: Seal the vial tightly before removing it from the weighing enclosure. Never transport unsealed carbohydrazide powders across the laboratory.

  • Reaction Setup: Transfer the sealed vial to an argon or nitrogen-purged Schlenk line or glovebox. Dissolve the intermediate in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere to prevent oxidative degradation. Crucial: Never heat the compound under confinement, as this presents a severe explosion risk[2].

Spill Response & Decontamination Plan

In the event of a breach in containment, immediate and calculated action is required to prevent environmental release and personnel exposure.

Step-by-Step Spill Remediation
  • Evacuation & Assessment: Evacuate personnel from the immediate vicinity and allow any aerosolized dust to settle.

  • Respiratory Protection: Responders must don a NIOSH-approved P100 particulate respirator before re-entering the spill zone[4].

  • Dust Suppression: Gently cover the spilled powder with a damp, inert absorbent material (such as commercial spill sand or vermiculite) to suppress dust formation. Do not use combustible materials like sawdust[3].

  • Collection: Sweep up the dampened material using non-sparking tools. Shovel the waste into a chemically compatible, sealable polyethylene container.

  • Surface Decontamination: Wash the contaminated surface with copious amounts of soapy water. Do not flush the rinsate into the sink. Collect all wash water using absorbent pads and place them into the hazardous waste container, as the compound is toxic to aquatic ecosystems[4].

Waste Disposal & Environmental Logistics

Carbohydrazide derivatives pose a significant threat to aquatic life (H411)[2]. Their disposal must be managed with strict adherence to environmental logistics.

  • Segregation: Isolate carbohydrazide waste from strong oxidizing agents and heavy metal salts, which can catalyze explosive decomposition.

  • Labeling: Clearly label all waste containers with "Hazardous Waste: Toxic to Aquatic Life / Skin Sensitizer."

  • Destruction: Do not release to the environment or municipal sewer systems[3]. Arrange for final disposal via high-temperature incineration through a licensed EPA/RCRA-compliant waste management facility.

References

  • Title: SAFETY DATA SHEET: Carbohydrazide (Product Number C11006)
  • Title: Safety Data Sheet Carbohydrazide Revision 4 Source: Redox URL
  • Title: SAFETY DATA SHEET Carbohydrazide Source: Fisher Scientific URL
  • Source: CDH Fine Chemical / Gas-Sensing.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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